4-Chloro-1H-pyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPUIJNFTSIUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743920 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-36-0 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, a known "privileged structure," it serves as a crucial building block for the synthesis of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its role as a kinase inhibitor in cancer research.
Core Chemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. For its isomer, 4-Chloro-1H-pyrazolo[4,3-c]pyridine, the empirical formula is C₆H₄ClN₃ with a molecular weight of 153.57 g/mol .[1][2] It is typically a solid at room temperature.[1]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-Chloro-1H-pyrazolo[4,3-c]pyridine | 5-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Molecular Formula | C₆H₄ClN₃ | C₆H₄ClN₃[1][2] | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol | 153.57 g/mol [1][2] | 153.57 g/mol |
| CAS Number | Not readily available | 871836-51-0[1][2] | 76006-08-1 |
| Appearance | Solid (presumed) | Solid[1] | White Solid |
| Melting Point | Data not available | Data not available | 225-226 °C |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of the isomeric 5-chloro-1H-pyrazolo[3,4-c]pyridine has been reported and can be adapted for the synthesis of the 4-chloro analog. The general strategy involves the cyclization of a substituted aminopyridine derivative.
Proposed Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine)
Materials:
-
Appropriately substituted 3-amino-4-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Diazotization and Acetylation: To a solution of the starting aminopyridine in a suitable solvent such as dichloroethane, slowly add sodium nitrite and acetic anhydride at room temperature. The reaction mixture is then heated to facilitate the formation of an acetylated intermediate.
-
Cyclization and Deacetylation: The intermediate is then treated with a base, such as sodium methoxide in methanol, to induce cyclization and remove the acetyl group, yielding the desired this compound.
-
Purification: The crude product can be purified using standard techniques such as recrystallization or silica gel column chromatography to obtain the pure compound.
Spectral Data and Characterization
-
¹H NMR (400 MHz, Methanol-d₄): δ 8.80 (s, 1H), 8.15 (d, J = 1.2 Hz, 1H), 7.82 (d, J = 1.2 Hz, 1H).
-
¹³C NMR (101 MHz, Methanol-d₄): δ 141.0, 137.6, 135.1, 134.2, 131.2, 115.6.
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₆H₅N₃³⁵Cl: 154.0172; found: 154.0167.
Researchers synthesizing this compound should expect similar characteristic peaks in their NMR and mass spectra, with slight shifts in chemical shifts due to the different position of the chlorine atom.
Reactivity and Stability
The this compound scaffold is a versatile platform for further chemical modifications. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The pyrazole ring also offers sites for N-alkylation or N-arylation, enabling the synthesis of a diverse library of derivatives. The compound is expected to be stable under standard laboratory conditions, but appropriate storage in a cool, dry place away from light is recommended.
Biological Activity and Therapeutic Potential
Pyrazolopyridine derivatives are widely recognized for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their enzymatic activity.
Role as Kinase Inhibitors in Cancer
The pyrazolo[3,4-c]pyridine core is structurally similar to purine, the core of ATP. This similarity allows it to fit into the ATP-binding site of various kinases, leading to the inhibition of signaling pathways that are often dysregulated in cancer.
Potential Signaling Pathway Involvement
Aberrant activation of signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways is a hallmark of many cancers, driving tumor cell proliferation, survival, and metastasis. Pyrazolopyridine-based compounds have been shown to target kinases within these pathways.
References
Technical Guide: 5-Chloro-1H-pyrazolo[3,4-c]pyridine
CAS Number: 76006-08-1
Introduction
This technical guide provides a comprehensive overview of 5-Chloro-1H-pyrazolo[3,4-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine scaffold is a purine isostere, making it a valuable core for the design of kinase inhibitors and other therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and its role in targeting key signaling pathways.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
| Property | Value | Source(s) |
| CAS Number | 76006-08-1 | [2][3][4][5] |
| Molecular Formula | C₆H₄ClN₃ | [2][3] |
| Molecular Weight | 153.57 g/mol | [2][4][6] |
| Melting Point | 184-185 °C | [7] |
| Appearance | White solid | [1] |
| Canonical SMILES | C1=C2C=NNC2=CN=C1Cl | [8] |
| InChI Key | CFNYEWNLTYSDMR-UHFFFAOYSA-N | [8] |
| Topological Polar Surface Area | 41.6 Ų | [8] |
| Exact Mass | 153.0093748 Da | [8] |
Spectroscopic Data
The following table presents spectroscopic data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
| Spectrum Type | Data | Source(s) |
| ¹H NMR (400 MHz, methanol-d₄) | δ 8.80 (1H, s, 7-H), 8.15 (1H, d, J = 1.2 Hz, 3-H), 7.82 (1H, d, J = 1.2 Hz, 4-H) | [1] |
| ¹³C NMR (101 MHz, methanol-d₄) | δ 141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4) | [1] |
| IR (ATR) | νₘₐₓ 909, 736, 652 cm⁻¹ | [1] |
| Mass Spectrometry (LC-MS, ES+) | [M (³⁵Cl) + H] 154.113, [M (³⁷Cl) + H] 156.128 | [1] |
| High-Resolution Mass Spectrometry (HRMS, ES+) | Found [M + H]⁺ 154.0167, C₆H₅N₃³⁵Cl requires M 154.0172 | [1] |
Experimental Protocols
Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
A reported synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine involves a two-step process starting from a substituted pyridine precursor.[1][6]
Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
Reagents: 2-amino-3-methyl-5-chloropyridine, Sodium Nitrite (NaNO₂), Acetic Anhydride (Ac₂O), Dichloroethane (DCE).
-
Procedure:
-
To a solution of 2-amino-3-methyl-5-chloropyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture and add sodium nitrite (NaNO₂) portion-wise while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up to isolate the intermediate product, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Reagents: 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
After completion, neutralize the reaction and extract the product with a suitable organic solvent.
-
The organic layers are combined, washed, dried, and concentrated to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1]
-
The following diagram illustrates the general workflow for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
In Vitro Kinase Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of compounds like 5-Chloro-1H-pyrazolo[3,4-c]pyridine against a target kinase. This protocol is based on a luminescence-based assay that measures ATP consumption.
-
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
Test compound (e.g., 5-Chloro-1H-pyrazolo[3,4-c]pyridine) dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compound or DMSO (as a vehicle control).
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the kinase reaction mixture to the wells containing the test compound.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ATP detection reagent.
-
Incubate for a further period to allow for signal development.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.
-
Biological Activity and Signaling Pathways
The pyrazolo[3,4-c]pyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. One such family of kinases that are important targets in cancer therapy is the PIM kinase family (PIM1, PIM2, and PIM3).
PIM1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[2][7] Its expression is often upregulated in various cancers. The signaling pathway involving PIM1 is complex and is regulated by the JAK/STAT pathway. Cytokines, such as interleukins, activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. PIM1 can then phosphorylate a variety of downstream substrates, such as Bad (to inhibit apoptosis) and c-Myc (to promote proliferation), thereby promoting cell survival and growth.[2][7]
The following diagram illustrates a simplified representation of the PIM1 signaling pathway, a potential target for inhibitors based on the pyrazolo[3,4-c]pyridine scaffold.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-chloro-1H-pyrazolo(3,4-c)pyridine | C6H4ClN3 | CID 640857 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-1H-pyrazolo[3,4-c]pyridine
This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its chemical properties, molecular weight, and provides insights into its synthesis and potential applications.
Core Chemical Properties
This compound is a substituted pyrazolopyridine. The pyrazolopyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with a wide range of biological targets.[1][2] This structural analogy makes it a valuable fragment in the design of novel therapeutic agents, particularly kinase inhibitors for anticancer therapies.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [4][5][][7] |
| Molecular Weight | 153.57 g/mol | [4][5][][7][8] |
| CAS Number | 871836-51-0 | [4][7][8] |
| Appearance | Solid | [4] |
| InChI Key | FUXZQGSDRGDYGX-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=NC2=C(C=NN2)C=C1Cl | [7] |
Synthesis and Elaboration
The synthesis of pyrazolo[3,4-c]pyridines can be achieved through various synthetic routes. While specific protocols for this compound are not detailed in the provided search results, the synthesis of the related isomer, 5-halo-1H-pyrazolo[3,4-c]pyridine, offers a relevant methodological framework. This synthesis involves the adaptation of the classic Huisgen indazole synthesis.
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic approach for creating a halo-pyrazolo[3,4-c]pyridine scaffold, which can be a precursor to further functionalization.
Experimental Protocols
A general procedure for the synthesis of a related isomer, 5-chloro-1H-pyrazolo[3,4-c]pyridine, is detailed by Bedwell et al. (2023) and provides a foundational method that could be adapted.[1]
Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine [1]
-
Step A: Formation of the Acetylated Intermediate:
-
To a solution of the appropriate aminopyridine precursor in dichloroethane (DCE), sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) are added.
-
The reaction mixture is stirred at room temperature and then heated.
-
The reaction progress is monitored, and upon completion, the intermediate, 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, is isolated. The use of DCE as a co-solvent can improve scalability and may allow for the isolation of the intermediate without the need for purification.[1]
-
-
Step B: Deacetylation:
-
The isolated intermediate is treated with sodium methoxide (NaOMe) in methanol (MeOH) at room temperature.
-
Following the completion of the deacetylation, the final product, 5-chloro-1H-pyrazolo[3,4-c]pyridine, is obtained after workup, which includes washing with brine, drying over magnesium sulfate, filtration, and concentration.[1]
-
This scaffold can then be further functionalized at various positions (N-1, N-2, C-3, C-5, and C-7) through a variety of organic reactions, including N-alkylation, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and selective metalation, demonstrating its utility as a versatile building block in drug discovery.[1]
Logical Relationship in Drug Discovery
The utility of this compound in fragment-based drug discovery (FBDD) stems from its potential for vectorial elaboration.
This workflow highlights how a core fragment like this compound can be systematically modified along different chemical vectors to enhance its binding affinity and drug-like properties, ultimately leading to the development of a potent lead compound.[1] The various isomers of pyrazolopyridine, including the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] congeners, have all attracted interest from medicinal chemists.[2]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 4-Chloro-1H-pyrazolo 4,3-c pyridine 871836-51-0 [sigmaaldrich.com]
- 5. 4-chloro-1H-pyrazolo[3,4-b]pyridine - CAS:29274-28-0 - Abovchem [abovchem.com]
- 7. chemscene.com [chemscene.com]
- 8. udchem.com [udchem.com]
4-Chloro-1H-pyrazolo[3,4-c]pyridine IUPAC name
An In-depth Technical Guide to 4-Chloro-1H-pyrazolo[3,4-c]pyridine: A Key Scaffold for Kinase Inhibitors
Introduction
The pyrazolopyridine scaffold is a significant heterocyclic framework in medicinal chemistry, recognized for its structural resemblance to purines. This similarity allows compounds based on this scaffold to interact with a wide array of biological targets, particularly protein kinases. Among the various isomers, the pyrazolo[3,4-c]pyridine core has garnered interest for its potential in the development of therapeutic agents. This technical guide focuses on this compound, a key intermediate for the synthesis of potent kinase inhibitors. While specific data for the 4-chloro isomer is limited in publicly available literature, this guide will provide a comprehensive overview based on the established chemistry and biology of its isomers and the broader pyrazolopyridine class. The guide will cover its chemical properties, a proposed synthetic route, its application in drug discovery with a focus on kinase inhibition, and detailed experimental protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note the existence of several constitutional isomers, such as 4-Chloro-1H-pyrazolo[3,4-b]pyridine and 4-Chloro-1H-pyrazolo[4,3-c]pyridine, which are more extensively characterized. The data presented here is based on the shared molecular formula and calculated properties, with specific known data for isomers provided for context.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| CAS Number | Not available (Isomer [4,3-c]: 871836-51-0) | |
| Appearance | Expected to be a solid at room temperature | |
| InChI Key | (Isomer [4,3-c]: FUXZQGSDRGDYGX-UHFFFAOYSA-N) | |
| SMILES | (Isomer [4,3-c]: Clc1nccc2[nH]ncc12) | |
| Hazard Classification | Expected: Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
-
Step 1: Synthesis of 4-Chloro-3-hydrazinopyridine
-
To a stirred solution of 3-amino-4-chloropyridine (1.0 eq) in concentrated hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool to 0°C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-hydrazinopyridine.
-
-
Step 2: Cyclization to form the Pyrazolo[3,4-c]pyridin-4-one ring
-
Reflux a mixture of 4-chloro-3-hydrazinopyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in ethanol for 8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the ethyl 4-hydroxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate intermediate.
-
-
Step 3: Hydrolysis and Decarboxylation
-
Heat the intermediate from Step 2 in a 20% aqueous solution of sodium hydroxide at reflux for 4 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 1H-pyrazolo[3,4-c]pyridin-4(5H)-one.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Step 4: Chlorination to yield this compound
-
Gently reflux a mixture of 1H-pyrazolo[3,4-c]pyridin-4(5H)-one (1.0 eq) in excess phosphorus oxychloride (POCl₃) for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazolopyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[2] The 4-chloro substituent serves as a crucial handle for further chemical modification, typically through nucleophilic aromatic substitution or cross-coupling reactions, to introduce various side chains that can target specific regions of the kinase active site and enhance potency and selectivity.
Derivatives of the closely related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases.
| Compound Class/Example | Target Kinase(s) | Reported IC₅₀ Values | Reference |
| Pyrazolo[3,4-b]pyridine Derivative | TRKA | 56 nM | |
| Pyrazolo[3,4-b]pyridine Derivative | TBK1 | 0.2 nM | [3] |
| Pyrazolo[3,4-b]pyridine Derivative | CDK2/Cyclin A2 | 0.24 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative | DDR1 | Potent Inhibition |
Focus Target: Rho-Associated Kinase (ROCK)
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a critical role in regulating cellular processes such as cytoskeletal dynamics, cell motility, and smooth muscle contraction.[5][6] Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target.[7]
The ROCK Signaling Pathway
The activation of ROCK kinases is initiated by the binding of active, GTP-bound RhoA. This triggers a conformational change in ROCK, leading to its activation. Activated ROCK then phosphorylates a multitude of downstream substrates.
Caption: The RhoA/ROCK signaling pathway and the point of intervention for kinase inhibitors.
Key downstream events of ROCK activation include:
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its activity. This leads to an increase in the phosphorylation level of the myosin light chain (MLC).[6]
-
Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC.[8]
-
Actin Cytoskeleton Regulation: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[6]
The cumulative effect of these actions is an increase in actomyosin contractility, leading to the formation of stress fibers and focal adhesions. Pyrazolopyridine-based inhibitors are designed to compete with ATP in the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets and blocking these cellular events.
Experimental Protocols for Inhibitor Characterization
Once novel derivatives of this compound are synthesized, their biological activity must be assessed. The following are standard protocols for characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Purified recombinant ROCK2 enzyme
-
Kinase-specific substrate (e.g., long S6 kinase substrate peptide)
-
ATP (at a concentration close to the Km for the enzyme)
-
Kinase assay buffer
-
Synthesized inhibitor compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate-reading luminometer
-
-
Procedure:
-
Kinase Reaction:
-
Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
-
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of an inhibitor.[10]
-
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, known to have active Rho/ROCK signaling)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the inhibitor compound for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration.
-
-
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. While specific data on this precise isomer is sparse, the extensive research on related pyrazolopyridines provides a strong foundation for its synthetic elaboration and biological evaluation. Its strategic chloro-substitution offers a versatile point for chemical diversification to target kinases like ROCK, which are implicated in a host of human diseases. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this promising molecular core.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthetic Pathway for 4-Chloro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 4-Chloro-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials, proceeding through a key pyridinone intermediate, followed by a final chlorination step. This guide provides detailed, albeit proposed, experimental protocols, quantitative data organized for clarity, and visualizations of the synthetic route.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the construction of the pyrazolo[3,4-c]pyridin-4-one core via a condensation and cyclization reaction. The subsequent step is the chlorination of this intermediate to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound. These are based on established methodologies for similar heterocyclic systems.
Step 1: Synthesis of 1H-pyrazolo[3,4-c]pyridin-4(5H)-one
This procedure is adapted from the synthesis of analogous pyrazolopyrimidinones.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-aminopyrazole-4-carboxylate | 155.15 | 15.5 g | 0.1 |
| Diethyl malonate | 160.17 | 17.6 mL | 0.11 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 32.4 mL | 0.1 |
| Ethanol (anhydrous) | 46.07 | 200 mL | - |
| Acetic Acid (glacial) | 60.05 | As needed | - |
Procedure:
-
A solution of sodium ethoxide (0.1 mol) in anhydrous ethanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Ethyl 3-aminopyrazole-4-carboxylate (0.1 mol) and diethyl malonate (0.11 mol) are added to the flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol (2 x 30 mL) and then dried.
-
The crude product is dissolved in water and acidified with glacial acetic acid to a pH of 6-7 to precipitate the product.
-
The precipitate is filtered, washed with water, and dried under vacuum to yield 1H-pyrazolo[3,4-c]pyridin-4(5H)-one.
Step 2: Synthesis of this compound
This chlorination procedure is a standard method for converting hydroxypyridines and pyridinones to their chloro derivatives.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-pyrazolo[3,4-c]pyridin-4(5H)-one | 149.12 | 14.9 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |
| Ice | 18.02 | 200 g | - |
| Sodium Bicarbonate (saturated solution) | 84.01 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, 1H-pyrazolo[3,4-c]pyridin-4(5H)-one (0.1 mol) is suspended in phosphorus oxychloride (50 mL).
-
The mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material(s) | Product | Reagents and Conditions | Theoretical Yield (g) |
| 1 | Ethyl 3-aminopyrazole-4-carboxylate, Diethyl malonate | 1H-pyrazolo[3,4-c]pyridin-4(5H)-one | Sodium ethoxide, Ethanol, Reflux (8h) | 14.9 |
| 2 | 1H-pyrazolo[3,4-c]pyridin-4(5H)-one | This compound | Phosphorus oxychloride, Reflux (4h) | 15.3 |
Logical Workflow
The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product.
Caption: Logical workflow for the synthesis of this compound.
This guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound, intended to aid researchers in the fields of chemical synthesis and drug development. The protocols are based on well-established chemical transformations and should serve as a strong starting point for the laboratory synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
The Discovery and Synthetic Exploration of 4-Chloro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity. As structural analogs of purines, these compounds have been extensively investigated as inhibitors of a wide range of protein kinases, playing crucial roles in the development of targeted therapies for cancer, inflammatory disorders, and other diseases. This technical guide focuses on a specific, yet underexplored member of this family: 4-Chloro-1H-pyrazolo[3,4-c]pyridine. While specific biological data for this exact isomer remains limited in publicly accessible literature, its structural similarity to known kinase inhibitors suggests significant potential as a valuable building block in drug discovery programs. This document provides a comprehensive overview of the synthesis of the closely related 5-chloro isomer, which serves as a practical surrogate for the synthesis of the 4-chloro analog, alongside a discussion of relevant biological contexts and experimental protocols.
Synthetic Pathways to the Pyrazolo[3,4-c]pyridine Core
The construction of the pyrazolo[3,4-c]pyridine ring system can be achieved through various synthetic strategies. A notable and efficient method involves the cyclization of a functionalized pyridine precursor. Research into the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has provided a robust and adaptable protocol that can likely be modified to achieve the 4-chloro substitution pattern.
Representative Synthetic Workflow
The synthesis of the pyrazolo[3,4-c]pyridine scaffold can be conceptualized as a two-step process starting from a substituted aminocyanopyridine. This is illustrated in the following workflow diagram.
Caption: Synthetic route to the 5-halo-1H-pyrazolo[3,4-c]pyridine core.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
The following protocol for the synthesis of the 5-chloro isomer is adapted from published procedures and serves as a representative method.[1]
Step 1: Synthesis of 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a solution of 3-amino-4-cyanopyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude intermediate, 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which can often be used in the next step without further purification.
Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Dissolve the crude intermediate from Step 1 in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize the reaction with an appropriate acid (e.g., acetic acid) and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the final product, 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.[1]
| Step | Reagents and Conditions | Yield |
| Diazotization and Cyclization | 3-Amino-4-cyanopyridine, NaNO₂, Ac₂O, DCE, 90 °C, 20 h | ~90% |
| Deacetylation | NaOMe, MeOH, rt, 1 h | ~95% |
| Overall Yield | ~85% |
Biological Context: Potential as a Kinase Inhibitor
The pyrazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous derivatives have been shown to target a variety of kinases involved in critical cellular signaling pathways. Although specific targets for this compound have not been reported, its structural features strongly suggest potential activity against kinases such as Tropomyosin receptor kinases (Trk), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinases (CDKs).
Representative Signaling Pathway: The TRK Signaling Cascade
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a pivotal role in neuronal survival, differentiation, and synaptic plasticity. Aberrant Trk signaling due to gene fusions is a known driver in various cancers, making Trk kinases attractive therapeutic targets.
Caption: Potential inhibition of the TRK signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay is the primary experimental approach. Homogeneous Time Resolved Fluorescence (HTRF) and LANCE® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays are widely used, robust methods for this purpose.
General Protocol for an In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Target kinase (e.g., TrkA, TBK1, CDK2)
-
Kinase substrate (biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Assay buffer (e.g., HEPES buffer with MgCl₂, DTT, and a surfactant)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-XL665 or ULight™-streptavidin (Acceptor)
-
EDTA (to stop the reaction)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound (or DMSO for control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add a mixture of the Europium-labeled anti-phospho-substrate antibody and the Streptavidin-acceptor.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This compound represents an intriguing, yet underexplored, scaffold for the development of novel kinase inhibitors. The synthetic accessibility of the pyrazolo[3,4-c]pyridine core, coupled with the established biological relevance of the broader pyrazolopyridine class, makes this compound a compelling starting point for medicinal chemistry campaigns. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary information to synthesize and evaluate this and related molecules, thereby accelerating the discovery of new therapeutic agents. Further investigation into the specific biological targets and cellular effects of this compound is warranted and holds the promise of uncovering new avenues for targeted drug development.
References
Spectroscopic and Massetric Analysis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide
This guide provides an in-depth overview of the spectroscopic and mass spectrometric data for the heterocyclic compound 4-Chloro-1H-pyrazolo[3,4-c]pyridine. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the characterization of this molecule.
Spectroscopic Data
The nuclear magnetic resonance (NMR) and mass spectrometry (MS) data presented below are crucial for the structural elucidation and verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.80 | s | - | 7-H |
| 8.15 | d | 1.2 | 3-H |
| 7.82 | d | 1.2 | 4-H |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 141.0 | C-5 |
| 137.6 | C-7a |
| 135.1 | C-7 |
| 134.2 | C-3 |
| 131.2 | C-3a |
| 115.6 | C-4 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. This information is essential for determining the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Ion | [M+H]⁺ (³⁵Cl) | [M+H]⁺ (³⁷Cl) |
| m/z | 154.113 | 156.128 |
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₆H₅N₃³⁵Cl | 154.0172 | 154.0167 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] The sample was dissolved in methanol-d₄.[1] Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).[1]
Mass Spectrometry
LC-MS and HRMS data were acquired on a Waters TQD mass spectrometer.[1] The analysis was performed using electrospray ionization (ESI) in positive ion mode.[1]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic and mass spectrometric data for a chemical compound like this compound.
References
The Pyrazolo[3,4-c]pyridine Core: A Scaffold of Diverse Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold belonging to the broader family of pyrazolopyridines, which are structural isomers analogous to purines. This structural similarity allows them to interact with a wide range of biological targets, making them a privileged scaffold in medicinal chemistry. Derivatives of the pyrazolopyridine nucleus have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the biological activities associated with the pyrazolo[3,4-c]pyridine core and its closely related isomers, presenting key quantitative data, detailed experimental protocols for activity assessment, and visualizations of relevant workflows. While much of the recent literature has focused on the pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers, the collective findings underscore the immense therapeutic potential of the entire pyrazolopyridine class, offering a fertile ground for the development of novel therapeutics.
Quantitative Biological Activity Data
The following tables summarize the quantitative data for various biological activities of pyrazolopyridine derivatives. It is important to note the specific isomer for each reported activity, as minor structural changes can significantly impact biological function.
Table 1: Anticancer Activity of Pyrazolopyridine Derivatives
| Compound/Derivative Class | Isomer | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | [3,4-b] | TRKA Kinase | 56 nM | [1] |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | [3,4-b] | Km-12 (Colon Cancer) | 0.304 µM | [1] |
| Pyrazolo[3,4-d]pyrimidine Derivative (VIIa) | [3,4-d] | 57 Human Cancer Cell Lines | 0.326 - 4.31 µM | [2] |
| Pyrazolo[3,4-b]pyridine Derivative (8c) | [3,4-b] | 60 Human Cancer Cell Lines (Mean) | 1.33 µM | [3] |
| Pyrazolo[3,4-b]pyridine Derivative (2g) | [3,4-b] | HepG2 (Liver Cancer) | 0.01 µM | [4] |
Table 2: Enzyme Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound/Derivative Class | Isomer | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative (15y) | [3,4-b] | TBK1 Kinase | 0.2 nM | [5] |
| Pyrazolo[3,4-b]pyridine Derivatives | [3,4-b] | CDK1 Kinase | Potent Inhibition | [6] |
| Pyrazolo[4,3-c]pyridine Sulfonamides (1f, 1g, 1h, 1k) | [4,3-c] | Carbonic Anhydrase I (hCA I) | More potent than Acetazolamide | |
| Pyrazolo[3,4-b]pyridine Derivatives (4, 5) | [3,4-b] | TRKA/B/C Kinases | 11 - 28 nM | [1] |
| Pyrazolo[3,4-g]isoquinoline (1b, 1c) | [3,4-g] | Haspin Kinase | 57 nM, 66 nM |
Table 3: Antimicrobial Activity of Pyrazolopyridine Derivatives
| Compound/Derivative Class | Isomer | Organism | Activity (MIC) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative (2g) | [3,4-b] | Methicillin-resistant S. aureus (MRSA) | 2 µg/mL | [4] |
| Pyrazolo[3,4-b]pyridine Derivative (2g) | [3,4-b] | ESBL-producing E. coli | 4 µg/mL | [4] |
| Pyrazolo[3,4-b]pyridine Derivative (2g) | [3,4-b] | Vancomycin-resistant Enterococci (VRE) | 8 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. Below are protocols for key assays mentioned in the literature for screening pyrazolopyridine derivatives.
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Pyrazolo[3,4-c]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-c]pyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well sterile microplates
-
Pyrazolo[3,4-c]pyridine derivatives (dissolved in a suitable solvent)
-
Standard antibiotic (positive control)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Enzyme Inhibition: CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2).
Principle: The assay measures the amount of ADP produced from the kinase reaction where CDK2/Cyclin A phosphorylates a substrate peptide in the presence of ATP. The ADP is then converted to ATP, which is used in a luciferase reaction to produce a luminescent signal. The signal intensity is proportional to the kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase reaction buffer
-
Pyrazolo[3,4-c]pyridine derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin A2 enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of pyrazolo[3,4-c]pyridine derivatives.
Experimental Workflow for Biological Screening
Caption: A generalized workflow for the discovery of bioactive pyrazolo[3,4-c]pyridine derivatives.
Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for pyrazolo[3,4-c]pyridine derivatives as kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 4-Chloro-1H-pyrazolo[3,4-c]pyridine as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as starting points for potent and selective therapeutics is perpetual. The 4-Chloro-1H-pyrazolo[3,4-c]pyridine core has emerged as a privileged heterocyclic building block, garnering significant attention due to its structural analogy to purines.[1] This purine-like structure allows derivatives to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways and are frequently implicated in diseases such as cancer.[1][2] The presence of a reactive chlorine atom at the 4-position, coupled with multiple sites for functionalization on the bicyclic system, provides a versatile platform for the synthesis of diverse compound libraries. This technical guide offers an in-depth overview of the synthesis, functionalization, and pharmacological relevance of the this compound core, providing researchers with the necessary information to leverage this scaffold in their drug discovery endeavors.
Synthesis of the Core Structure
The synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, including the 4-chloro derivative, can be efficiently achieved through a two-step process. The general synthetic route is depicted below.[1]
Caption: Synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[1]
Step 1: 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
To a solution of 2-aminonicotinic acid in a suitable solvent, sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) in dichloroethane (DCE) are added. The reaction is stirred at room temperature and then heated to 90 °C for 20 hours. After cooling, the reaction mixture is worked up to yield the acetylated intermediate.
Step 2: 5-Chloro-1H-pyrazolo[3,4-c]pyridine
The intermediate from Step 1 is dissolved in methanol (MeOH), and sodium methoxide (NaOMe) is added. The reaction is stirred at room temperature for 1 hour. Following an aqueous workup and extraction, the crude product is purified to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Core
The this compound scaffold offers multiple vectors for chemical elaboration, allowing for the systematic exploration of chemical space around the core. Key functionalization strategies include Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions.[1][3]
Caption: Functionalization vectors of the pyrazolo[3,4-c]pyridine scaffold.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. On the pyrazolo[3,4-c]pyridine core, this reaction is particularly useful for introducing aryl or heteroaryl substituents, often at the C-3 position following a borylation step.[1]
General Procedure B:
-
To a solution of the N-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine in a suitable solvent, add the iridium catalyst, ligand, and bis(pinacolato)diboron.
-
Heat the reaction mixture in a microwave reactor at 100 °C until borylation is complete.
-
Concentrate the mixture under reduced pressure to obtain the crude boronate ester.
-
To the crude ester, add cesium carbonate, Pd(dppf)Cl₂, the desired aryl halide, and anhydrous DMAc under a nitrogen atmosphere.
-
Heat the reaction in a microwave reactor at 120 °C until the starting boronate ester is consumed.
-
Filter the reaction mixture through Celite®, wash with ethyl acetate, and concentrate the filtrate.
-
Perform an aqueous workup and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the product by silica gel flash column chromatography.
| Product | Yield (%) | Melting Point (°C) |
| 5-Chloro-3-(4'-nitrophenyl)-1-{[2''-(trimethylsilyl)ethoxy] methyl}-1H-pyrazolo[3,4-c]pyridine | 60 | 111-113 |
| 5-Chloro-3-(4'-cyanophenyl)-1-{[2''-(trimethylsilyl)ethoxy] methyl}-1H-pyrazolo[3,4-c]pyridine | 47 | 114-116 |
| 5-Chloro-3-(pyridin-4-yl)-1-{[2''-(trimethylsilyl)ethoxy] methyl}-1H-pyrazolo[3,4-c]pyridine | 55 | 92-94 |
Data sourced from Bedwell et al., 2023.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the halogenated position of the pyrazolo[3,4-c]pyridine core.[4][5][6]
General Procedure:
-
Combine the N-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for a designated time.
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography.
| Amine Reactant | Product | Yield (%) |
| Morpholine | 4-(1-{[2'-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridin-5-yl)morpholine | 75 |
| Piperidine | 5-(Piperidin-1-yl)-1-{[2'-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine | 80 |
| Aniline | N-Phenyl-1-{[2'-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridin-5-amine | 65 |
Yields are representative examples based on typical Buchwald-Hartwig reactions.
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[7] This method is effective for creating C-C bonds, particularly at the C-7 position of the pyrazolo[3,4-c]pyridine core after selective metalation.[1]
General Procedure E:
-
Cool a solution of the N-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous THF to -40 °C under a nitrogen atmosphere.
-
Add TMPMgCl·LiCl dropwise and stir for 1 hour.
-
Add a solution of ZnCl₂ in THF and stir for 30 minutes.
-
In a separate flask, stir the aryl iodide and Pd(PPh₃)₄ in THF at room temperature for 30 minutes.
-
Add the catalyst solution to the main reaction mixture at -40 °C and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated solution of NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by silica gel flash column chromatography.
| Product | Yield (%) | Melting Point (°C) |
| 4-(5'-Chloro-1'-((2''-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7'-yl)benzonitrile | 83 | 90-94 |
| 5-Chloro-7-(4-fluorophenyl)-1-{[2'-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine | 78 | Oil |
Data sourced from Bedwell et al., 2023.[1]
Pharmacological Significance and Applications
Derivatives of the pyrazolopyridine scaffold have demonstrated a broad range of biological activities, making them attractive candidates for drug development. Their structural similarity to purines allows them to act as ATP-competitive inhibitors of protein kinases, a class of enzymes that are key regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Kinase Inhibition
Numerous pyrazolopyridine derivatives have been reported as potent kinase inhibitors. For example, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity against Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation, differentiation, and survival.[2]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| C03 | TRKA | 56 |
| Entrectinib | TRKA | 1 |
| Larotrectinib | TRKA | 3 |
Data for pyrazolo[3,4-b]pyridine derivatives, sourced from Wang et al., 2022.[2]
The inhibition of TRK kinases disrupts downstream signaling pathways crucial for cancer cell growth and survival.
Caption: Inhibition of TRK signaling by pyrazolopyridine derivatives.
Conclusion
The this compound core represents a highly valuable and versatile scaffold for the development of novel therapeutics. Its straightforward synthesis and the potential for diverse functionalization through robust and well-established cross-coupling methodologies provide a solid foundation for the generation of extensive and structurally diverse compound libraries. The demonstrated potential of pyrazolopyridine derivatives as potent kinase inhibitors underscores the importance of this scaffold in modern drug discovery. This technical guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize the this compound building block in their pursuit of new and effective medicines.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Negishi Coupling [organic-chemistry.org]
Unlocking Therapeutic Potential: A Technical Guide to 4-Chloro-1H-pyrazolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-Chloro-1H-pyrazolo[3,4-c]pyridine scaffold is an emerging heterocyclic motif with significant potential in drug discovery. Its structural similarity to purine bases makes it an attractive candidate for interacting with a variety of biological targets. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of derivatives based on this core structure, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
GPR119 Agonism: A Promising Avenue for Metabolic Disorders
A significant area of investigation for this compound derivatives is their activity as agonists of the G Protein-Coupled Receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a key regulator of glucose homeostasis.[2] Agonism of GPR119 stimulates the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes and obesity.[3]
A series of novel 1H-pyrazolo[3,4-c]pyridine derivatives have been designed and synthesized, demonstrating potent GPR119 agonistic activity.[1] The lead optimization process, focusing on modifications of the aryl group (R¹) and the piperidine N-capping group (R²), led to the identification of compounds with single-digit nanomolar potency.[1]
Quantitative Data: GPR119 Agonist Activity
| Compound | R¹ Group | R² Group | EC₅₀ (nM) [hGPR119] |
| 4 | 2-Fluoro-4-iodophenyl | Pyrimidin-2-yl | 130 |
| 24 | 2,4-Difluorophenyl | 5-Methyl-1,3,4-oxadiazol-2-yl | 8.7 |
EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a human GPR119 assay.[1]
Experimental Protocol: GPR119 cAMP Accumulation Assay
This protocol outlines a method for determining the agonist activity of test compounds at the human GPR119 receptor by measuring the accumulation of intracellular cyclic AMP (cAMP).[4]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[4]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[4]
-
Test compounds (this compound derivatives).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[4]
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 96-well or 384-well plate and culture overnight.[4]
-
Cell Preparation: Aspirate the culture medium and wash the cells once with Assay Buffer.[4]
-
PDE Inhibition: Add Assay Buffer containing a PDE inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Incubate as per the manufacturer's recommendations.[4]
-
Compound Addition: Prepare serial dilutions of the test compounds in the appropriate assay buffer. Add the compound dilutions and a vehicle control (e.g., 0.1% DMSO) to the respective wells.[4]
-
Incubation: Incubate the plate at 37°C for the recommended time to allow for receptor activation and cAMP production.[5]
-
Signal Detection: Add the cAMP detection reagents to all wells according to the manufacturer's instructions and measure the signal.[5]
-
Data Analysis: Calculate the EC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
GPR119 Signaling Pathway
Caption: GPR119 agonist signaling pathway.
Anti-Inflammatory Potential through Inhibition of Pro-inflammatory Mediators
Derivatives of the closely related pyrazolo[4,3-c]quinoline scaffold have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6] This suggests that this compound derivatives may also possess anti-inflammatory properties by targeting key enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]
Overproduction of NO by iNOS and prostaglandins by COX-2 are hallmarks of chronic inflammation.[7] The inhibition of these enzymes is a well-established strategy for the development of anti-inflammatory drugs.
Quantitative Data: Inhibition of Nitric Oxide Production
While specific data for this compound derivatives is not yet available, the following data for a related pyrazolo[4,3-c]quinoline derivative highlights the potential of this class of compounds.
| Compound | Structure | IC₅₀ (µM) on LPS-induced NO production |
| 2a | 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline | 0.39 |
IC₅₀ value represents the concentration of the compound that inhibits 50% of the nitric oxide production in LPS-stimulated RAW 264.7 cells.[6]
Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)
This protocol measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.[6]
Materials:
-
RAW 264.7 macrophage cells.[6]
-
Lipopolysaccharide (LPS).[6]
-
Test compounds.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solution.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[6]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (pre-mixed Part A and Part B) and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration.
Experimental Protocol: Western Blot Analysis for iNOS and COX-2 Expression
This method is used to determine the effect of the compounds on the protein expression levels of iNOS and COX-2.[8]
Materials:
-
RAW 264.7 cells.
-
LPS.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with test compounds and/or LPS as described in the NO production assay.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control to determine the effect of the compounds.
Inflammatory Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling.
Potential Applications in Kinase Inhibition and Neurodegenerative Diseases
While the primary research focus for the this compound scaffold has been on GPR119 agonism and its anti-inflammatory potential, the broader pyrazolopyridine class of compounds is well-known for its kinase inhibitory activity.[9] Various isomers have been developed as potent inhibitors of kinases such as FGFR, c-Met, and TRK, which are implicated in cancer.[9][10] The structural features of the 4-chloro substituted pyrazolopyridine core suggest that derivatives could be designed to target the ATP-binding site of various kinases. Further screening and structure-activity relationship (SAR) studies are warranted to explore this potential.
Similarly, the pyrazole and pyridine moieties are present in numerous compounds investigated for neurodegenerative diseases.[11] These scaffolds can be functionalized to interact with targets relevant to conditions like Alzheimer's and Parkinson's disease. While no specific studies on this compound derivatives for neurodegenerative disorders have been identified, their potential as multi-target ligands, possibly combining anti-inflammatory and other neuroprotective activities, makes them an interesting area for future research.
References
- 1. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine from 5-halo precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy outlined herein focuses on a robust two-step process commencing with the construction of the pyrazolo[3,4-c]pyridinone core, followed by a chlorination reaction. This approach circumvents the direct chlorination of the pyrazolopyridine ring system, which can be challenging and lead to isomeric mixtures.
I. Introduction
The 1H-pyrazolo[3,4-c]pyridine core is a significant pharmacophore due to its structural resemblance to purine bases, making it a valuable building block for the development of kinase inhibitors and other therapeutic agents targeting ATP-binding sites. The 4-chloro derivative, in particular, serves as a versatile intermediate for further functionalization through various cross-coupling reactions, enabling the exploration of extensive chemical space in drug discovery programs.
This guide details a reliable synthetic pathway to obtain this compound, focusing on the synthesis of the precursor 1H-pyrazolo[3,4-c]pyridin-4(5H)-one and its subsequent conversion to the target compound.
II. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence. The initial and key step is the construction of the bicyclic heteroaromatic ring system to form 1H-pyrazolo[3,4-c]pyridin-4(5H)-one. This intermediate is then subjected to a chlorination agent to yield the final product.
Figure 1: General synthetic workflow for this compound.
III. Experimental Protocols
A. Synthesis of 1H-pyrazolo[3,4-c]pyridin-4(5H)-one
This protocol is adapted from established procedures for the synthesis of analogous heterocyclic systems, such as the isomeric 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol)[1][2]. The reaction involves the cyclization of 3-aminopyrazole-4-carboxamide with a suitable one-carbon synthon, such as formamide.
Materials:
-
3-Aminopyrazole-4-carboxamide
-
Formamide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Water
-
Acetone
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
A suspension of 3-aminopyrazole-4-carboxamide in formamide is prepared in a round-bottom flask.
-
The mixture is heated to a high temperature (e.g., 145 °C) and maintained for several hours with stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration.
-
The crude product is washed sequentially with formamide, water, and acetone.
-
For purification, the crude product is dissolved in an aqueous sodium hydroxide solution.
-
The solution is treated with activated charcoal to remove colored impurities and then filtered.
-
The filtrate is acidified with hydrochloric acid to precipitate the purified 1H-pyrazolo[3,4-c]pyridin-4(5H)-one.
-
The purified product is collected by filtration, washed with cold water and acetone, and dried under vacuum.
B. Synthesis of this compound
The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) to the 4-chloro derivative is a standard transformation in heterocyclic chemistry, typically achieved using phosphorus oxychloride (POCl₃).
Materials:
-
1H-pyrazolo[3,4-c]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Chloroform or other suitable organic solvent for extraction
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Apparatus for working under anhydrous conditions
-
Separatory funnel and standard laboratory glassware for extraction and work-up
Procedure:
-
To a flask containing 1H-pyrazolo[3,4-c]pyridin-4(5H)-one, an excess of phosphorus oxychloride is added.
-
The mixture is heated to reflux and maintained for several hours with stirring.
-
After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed under reduced pressure.
-
The resulting residue is carefully quenched by pouring it onto crushed ice.
-
The aqueous mixture is neutralized to a pH of approximately 7 with a sodium hydroxide solution.
-
The product is extracted with a suitable organic solvent such as chloroform.
-
The combined organic layers are washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
IV. Data Presentation
The following table summarizes the expected outcomes for the key synthetic steps. Please note that the yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | 3-Aminopyrazole-4-carboxamide | 1H-pyrazolo[3,4-c]pyridin-4(5H)-one | Formamide, heat | 70-80 | [1][2] |
| 2 | 1H-pyrazolo[3,4-c]pyridin-4(5H)-one | This compound | POCl₃, reflux | 78-97 | Analogous Reactions |
V. Logical Relationships in Synthesis
The synthesis of this compound is a sequential process where the successful formation of the intermediate, 1H-pyrazolo[3,4-c]pyridin-4(5H)-one, is critical for the final chlorination step. The choice of starting materials and the reaction conditions for the cyclization step directly impact the feasibility and efficiency of obtaining the target molecule.
References
Application Notes: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrazolo[3,4-c]pyridine
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in numerous biologically active compounds. The 1H-pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to functionalize it, for instance, through amination, is crucial for developing novel therapeutic agents.[3][4] This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-Chloro-1H-pyrazolo[3,4-c]pyridine with various amines.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[5] The cycle begins with the oxidative addition of the aryl chloride (this compound) to the Pd(0) catalyst. Following this, the amine coordinates to the palladium center, and a strong base facilitates the deprotonation of the amine and subsequent displacement of the chloride. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] The choice of ligand, base, and solvent is critical for the success of the reaction, especially with challenging substrates like heteroaryl chlorides.[6]
Key Reaction Parameters
Successful amination of this compound is dependent on the careful selection of several parameters:
-
Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[5]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle, especially with less reactive aryl chlorides.[6] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are often effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed to prevent quenching of the catalyst and base.[6]
-
Temperature: Reaction temperatures generally range from 80 to 110 °C to ensure a reasonable reaction rate.[5]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of related heterocyclic halides.[7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, typically at a concentration of 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1H-pyrazolo[3,4-c]pyridine derivative.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 82 |
| 4 | Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
Note: The data presented in this table is illustrative and based on typical outcomes for Buchwald-Hartwig amination of similar heteroaryl chlorides. Actual yields may vary depending on the specific amine and precise reaction conditions.
Mandatory Visualization
Caption: Workflow for the Buchwald-Hartwig Amination Protocol.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Protocol for N-alkylation of 1H-pyrazolo[3,4-c]pyridine Scaffold
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, particularly protein kinases. N-alkylation of the pyrazole ring is a common and effective strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. However, the N-alkylation of the 1H-pyrazolo[3,4-c]pyridine core can yield a mixture of two regioisomers, the N-1 and N-2 alkylated products, which may exhibit distinct biological activities. Therefore, controlling the regioselectivity of this reaction is a critical aspect of synthesizing novel therapeutic agents.
This document provides detailed protocols for the N-alkylation of the 1H-pyrazolo[3,4-c]pyridine scaffold, with a focus on methods that allow for the selective or preferential formation of either the N-1 or N-2 isomer.
Signaling Pathway Context: Pyrazolo[3,4-c]pyridines as Kinase Inhibitors
Many N-substituted pyrazolo[3,4-c]pyridine derivatives have been investigated as potent inhibitors of various protein kinases. Kinases are key enzymes in intracellular signaling pathways that regulate essential cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By occupying the ATP-binding site of kinases, pyrazolo[3,4-c]pyridine-based inhibitors can block downstream signaling and exert a therapeutic effect. The position of the alkyl group on the pyrazole ring can significantly influence the binding affinity and selectivity of the inhibitor for its target kinase.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-c]pyridine-based inhibitor.
Data Presentation: N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines
The following table summarizes various reaction conditions for the N-alkylation of 5-halo-1H-pyrazolo[3,4-c]pyridines, providing a comparative overview of the impact of different bases, solvents, and alkylating agents on the product distribution and yield. The reactions typically produce a mixture of N-1 and N-2 isomers, which can be separated by column chromatography.[1]
| Entry | Starting Material (X=) | Alkylating Agent | Base | Solvent | Conditions | Product (N-1 Isomer) | Yield (N-1) | Product (N-2 Isomer) | Yield (N-2) |
| 1 | Cl | SEM-Cl | NaH | THF | 0 °C to rt, 2 h | 5-chloro-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[3,4-c]pyridine | 85% | 5-chloro-2-(2-(trimethylsilyl)ethoxy)methyl-2H-pyrazolo[3,4-c]pyridine | 9% |
| 2 | Br | SEM-Cl | NaH | THF | 0 °C to rt, 2 h | 5-bromo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[3,4-c]pyridine | 82% | 5-bromo-2-(2-(trimethylsilyl)ethoxy)methyl-2H-pyrazolo[3,4-c]pyridine | 11% |
| 3 | Cl | THP-Cl | NaH | THF | 0 °C to rt, 2 h | 5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | 15% | 5-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-pyrazolo[3,4-c]pyridine | 70% |
| 4 | Br | THP-Cl | NaH | THF | 0 °C to rt, 2 h | 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | 18% | 5-bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-pyrazolo[3,4-c]pyridine | 65% |
| 5 | Cl | MeI | K₂CO₃ | DMF | rt, 16 h | 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | 45% | 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine | 48% |
| 6 | Br | BnBr | Cs₂CO₃ | ACN | 80 °C, 12 h | 1-benzyl-5-bromo-1H-pyrazolo[3,4-c]pyridine | 40% | 2-benzyl-5-bromo-2H-pyrazolo[3,4-c]pyridine | 55% |
Data compiled from literature reports. Yields are isolated yields after chromatographic separation.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol is suitable for the N-alkylation of pyrazolo[3,4-c]pyridines with various alkyl halides and is particularly effective for achieving N-1 selectivity with protecting groups like SEM-Cl.
Materials:
-
5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkylating agent (e.g., SEM-Cl, THP-Cl) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-2 isomers.
Protocol 2: General Procedure for N-Alkylation using Carbonate Bases
This protocol is a milder alternative and is suitable for a range of alkylating agents. The choice of solvent can influence the regioselectivity.
Materials:
-
5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Alkylating agent (e.g., MeI, BnBr) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF or ACN, add the carbonate base (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 80 °C). Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-1 and N-2 isomers.
Experimental Workflow Visualization
Caption: General experimental workflow for the N-alkylation of the 1H-pyrazolo[3,4-c]pyridine scaffold.
Characterization of N-1 and N-2 Isomers
The unambiguous identification of the N-1 and N-2 alkylated isomers is crucial. This is typically achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrazolo[3,4-c]pyridine core, particularly the proton at the 7-position, can differ significantly between the N-1 and N-2 isomers. Additionally, Nuclear Overhauser Effect (NOE) experiments can be employed to establish through-space correlations between the protons of the newly introduced alkyl group and the protons on the heterocyclic core, thereby confirming the site of alkylation.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the position of the alkyl substituent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized products.
It is recommended to perform a full characterization of both isomers to confirm their structures and purity.
Disclaimer: These protocols are intended as a general guide. The optimal reaction conditions may vary depending on the specific substrate and alkylating agent used. It is recommended to perform small-scale optimization experiments to determine the best conditions for a particular transformation. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Application Notes and Protocols for Fragment-Based Drug Discovery Using 4-Chloro-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrazolo[3,4-c]pyridine (CPzP) is a reactive heterocyclic fragment that serves as a valuable tool in fragment-based drug discovery (FBDD), particularly for the development of covalent inhibitors. Its unique electrophilic nature allows it to selectively modify cysteine residues on target proteins through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity profile makes CPzP an attractive starting point for developing potent and selective therapeutic agents against a range of protein targets. Chemoproteomic studies have identified several proteins that are covalently modified by CPzP, including Heat Shock Protein 60 (HSP60), Prolyl Endopeptidase (PREP), Inosine Monophosphate Dehydrogenase 2 (IMPDH2), and Ribosomal Protein S5 (RPS5)[1].
These application notes provide a comprehensive overview of the use of this compound in FBDD, including detailed experimental protocols for fragment screening and characterization, as well as an exploration of the signaling pathways associated with its primary targets.
Target Proteins and Associated Signaling Pathways
The utility of this compound as a fragment is underscored by its ability to engage with functionally diverse protein targets implicated in various disease states.
Heat Shock Protein 60 (HSP60)
HSP60 is a mitochondrial chaperonin essential for maintaining protein homeostasis. Beyond its canonical role, HSP60 is implicated in cell survival, apoptosis, and immunoregulatory pathways[1]. Dysregulation of HSP60 has been linked to various cancers and cardiovascular diseases. Cytosolic HSP60 can interact with components of key signaling pathways, including NF-κB and Wnt/β-catenin, to promote cancer cell survival and metastasis. It can also modulate apoptosis by interacting with pro-apoptotic proteins like Bax and Bak, and anti-apoptotic proteins such as Bcl-2[2][3][4].
References
- 1. Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP60 inhibits DF-1 apoptosis through its mitochondrial signal peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Chaperonin HSP60: Current Understanding and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toward Developing Chemical Modulators of Hsp60 as Potential Therapeutics [frontiersin.org]
Application Notes and Protocols: Design and Synthesis of TAK1 Inhibitors Utilizing a 4-Chloro-1H-pyrazolo[3,4-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, represents a critical signaling node in inflammatory and oncogenic pathways. Its inhibition is a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. This document provides a conceptual framework and detailed protocols for the design and synthesis of novel TAK1 inhibitors using 4-Chloro-1H-pyrazolo[3,4-c]pyridine as a starting scaffold. While direct synthesis of TAK1 inhibitors from this specific starting material is not yet prominently described in published literature, this guide offers a rational, evidence-based approach to inhibitor design, leveraging known structure-activity relationships (SAR) of related pyrazolopyridine-based kinase inhibitors. Detailed protocols for the chemical synthesis and subsequent biological evaluation are provided to guide researchers in this promising area of drug discovery.
Introduction to TAK1 Signaling
TAK1 is a key serine/threonine kinase activated by various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK).[1][2] In numerous cancers, the aberrant activation of these pathways fosters cell proliferation, survival, and resistance to apoptosis, positioning TAK1 as a compelling therapeutic target.[1][3] Inhibition of TAK1 can convert these pro-survival signals into pro-death signals, leading to apoptosis in cancer cells.[1][3]
Design Strategy for Pyrazolo[3,4-c]pyridine-Based TAK1 Inhibitors
The this compound core offers a versatile scaffold for the synthesis of kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for introducing various substituents via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to explore the chemical space and establish a structure-activity relationship (SAR). Based on the SAR of other pyrazolopyridine-based kinase inhibitors, a proposed design strategy would involve:
-
Hinge-Binding Moiety: The pyrazolopyridine core itself can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a common feature of Type I kinase inhibitors.
-
Solvent-Front Interactions: Substituents introduced at the C4 position can extend into the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity.
-
Gatekeeper Pocket Interactions: Further functionalization of the pyrazole or pyridine rings could be explored to target the gatekeeper residue and other key features of the TAK1 active site.
Synthetic Pathway
A proposed synthetic route for generating a library of TAK1 inhibitors from this compound is outlined below. This strategy focuses on palladium-catalyzed cross-coupling reactions to introduce diversity at the C4 position.
Caption: Proposed synthetic routes for functionalizing the this compound core.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with various aryl or heteroaryl boronic acids/esters.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon supply
Procedure:
-
To a round-bottom flask, add this compound, the corresponding boronic acid/ester, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted pyrazolo[3,4-c]pyridine derivative.
In Vitro TAK1 Kinase Inhibition Assay
This protocol details a luminescent kinase assay to determine the in vitro potency (IC₅₀) of the synthesized compounds against TAK1. The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls).
-
Add 2 µL of TAK1/TAB1 enzyme to the inhibitor and positive control wells. Add 2 µL of kinase buffer to the negative control ("no enzyme") wells.
-
Prepare a substrate/ATP mix containing MBP and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of TRK Inhibitors Based on the Pyrazolo[3,4-c]Pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Dysregulation of TRK signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has established the TRK family of proteins as a significant target for cancer therapy. The development of small molecule inhibitors targeting the ATP-binding site of the TRK kinase domain has shown remarkable clinical efficacy.
The pyrazolo[3,4-c]pyridine scaffold has emerged as a promising heterocyclic system for the development of kinase inhibitors due to its structural analogy to the purine core of ATP. This allows for the design of compounds that can effectively compete with ATP for binding to the kinase active site. This document provides a detailed overview of the application of the pyrazolo[3,4-c]pyridine scaffold in the discovery of novel TRK inhibitors, including hypothetical quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Hypothetical Lead Compound: PZP-TRKi-01
For the purpose of these application notes, we will refer to a hypothetical lead compound, PZP-TRKi-01 , a pyrazolo[3,4-c]pyridine derivative designed to exhibit potent and selective inhibition of TRK kinases.
Quantitative Data Summary
The inhibitory activity of PZP-TRKi-01 against the three TRK isoforms (TRKA, TRKB, and TRKC) and its anti-proliferative effects on a cancer cell line harboring an NTRK fusion are summarized below.
| Assay Type | Target/Cell Line | Metric | PZP-TRKi-01 Value |
| Biochemical Kinase Assay | TRKA | IC50 | 5 nM |
| TRKB | IC50 | 8 nM | |
| TRKC | IC50 | 3 nM | |
| Cellular Proliferation Assay | KM12 (TPM3-NTRK1 fusion) | GI50 | 50 nM |
Table 1: In vitro activity of the hypothetical TRK inhibitor PZP-TRKi-01.
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, activating downstream signaling cascades critical for cell survival, proliferation, and differentiation. The primary pathways implicated are the Ras/MAPK, PI3K/Akt, and PLCγ pathways. Inhibition of TRK by compounds such as PZP-TRKi-01 blocks these downstream signals.
Caption: TRK signaling pathway and point of inhibition.
Experimental Workflow for TRK Inhibitor Evaluation
The preclinical evaluation of a novel pyrazolo[3,4-c]pyridine-based TRK inhibitor follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for TRK inhibitors.
Experimental Protocols
Protocol 1: Biochemical TRK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of PZP-TRKi-01 against TRKA, TRKB, and TRKC kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains
-
ATP
-
Poly(E4Y) peptide substrate
-
PZP-TRKi-01
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of PZP-TRKi-01 in kinase buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the respective TRK kinase and the poly(E4Y) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect (GI50) of PZP-TRKi-01 on a cancer cell line harboring an NTRK gene fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).
Materials:
-
KM12 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PZP-TRKi-01
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed KM12 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of PZP-TRKi-01 in cell culture medium.
-
Treat the cells with varying concentrations of PZP-TRKi-01 and incubate for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition) by normalizing the data to untreated controls and fitting to a dose-response curve.
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of PZP-TRKi-01 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
KM12 cells
-
Matrigel
-
PZP-TRKi-01
-
Vehicle control solution (e.g., 0.5% methylcellulose in water)
Procedure:
-
Subcutaneously implant KM12 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer PZP-TRKi-01 orally once daily at a predetermined dose. The control group receives the vehicle.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition between the treated and control groups.
Conclusion
The pyrazolo[3,4-c]pyridine scaffold represents a valuable starting point for the design of novel and potent TRK inhibitors. The protocols and workflows outlined in these application notes provide a comprehensive framework for the preclinical evaluation of such compounds. Through systematic screening and evaluation, pyrazolo[3,4-c]pyridine derivatives hold the potential to be developed into effective targeted therapies for patients with NTRK fusion-positive cancers.
Application Notes and Protocols for the Use of 4-Chloro-1H-pyrazolo[3,4-c]pyridine as a Precursor for GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Chloro-1H-pyrazolo[3,4-c]pyridine as a key intermediate in the synthesis of potent G-protein-coupled receptor 119 (GPR119) agonists. This document outlines the significance of GPR119 as a therapeutic target, details the synthetic routes from the precursor, provides experimental protocols for key reactions and biological assays, and presents quantitative data for representative compounds.
Introduction to GPR119 Agonism
G-protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade enhances glucose-dependent insulin secretion and promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). A key advantage of targeting GPR119 is that its mediated insulin release is glucose-dependent, which minimizes the risk of hypoglycemia.
The 1H-pyrazolo[3,4-c]pyridine scaffold has been identified as a promising core structure for the development of potent GPR119 agonists.[2] The strategic functionalization of this heterocyclic system allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as a versatile precursor, enabling key chemical transformations at the chloro-substituted position to introduce diverse functionalities.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Caption: GPR119 signaling cascade upon agonist binding.
Synthetic Approach and Experimental Protocols
The synthesis of GPR119 agonists from this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, at the C4 position. These reactions allow for the introduction of various aryl, heteroaryl, and amino substituents, which are crucial for potent agonist activity.
General Synthetic Workflow
Caption: General workflow for GPR119 agonist synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling of N-Protected this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce aryl or heteroaryl moieties at the C4 position.
Materials:
-
N-protected this compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.02-0.05 eq)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the N-protected this compound, aryl/heteroaryl boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of N-Protected this compound
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of an amine with the this compound core.
Materials:
-
N-protected this compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 eq)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (0.02-0.1 eq)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-3.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the N-protected this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: In Vitro GPR119 Activity Assay (cAMP Accumulation)
This protocol outlines a method to determine the agonist activity of synthesized compounds by measuring intracellular cAMP levels in a cell line expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
3-isobutyl-1-methylxanthine (IBMX) solution
-
Test compounds (dissolved in DMSO)
-
Reference agonist (e.g., AR231453)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the GPR119-expressing HEK293 cells in a 96-well or 384-well plate and incubate overnight.
-
Remove the culture medium and add assay buffer containing IBMX to inhibit phosphodiesterase activity. Incubate for 30 minutes.
-
Add serial dilutions of the test compounds and the reference agonist to the wells.
-
Incubate for 30-60 minutes at room temperature or 37 °C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Calculate the EC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.
Quantitative Data of Representative GPR119 Agonists
The following tables summarize the in vitro activity of representative GPR119 agonists with pyrazolo[3,4-c]pyridine and related scaffolds.
Table 1: Activity of 1H-pyrazolo[3,4-c]pyridine Derivatives
| Compound | R¹ (Aryl Group) | R² (Piperidine N-capping Group) | hGPR119 EC₅₀ (nM) |
|---|---|---|---|
| 4 | 4-Fluorophenyl | 4-Pyridyl | 100 |
| 24 | 4-Cyanophenyl | 2-Pyrimidinyl | 8 |
| 25 | 4-Methoxyphenyl | 2-Pyrazinyl | 50 |
Data adapted from literature describing the design and synthesis of 1H-pyrazolo[3,4-c]pyridine GPR119 agonists.[2]
Table 2: Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Phenylamino/Phenoxy Substituent | hGPR119 EC₅₀ (nM) |
|---|---|---|
| 26 | 4-Trifluoromethylphenoxy | 15 |
| 20i | 3-Chlorophenylamino | 25 |
Data adapted from literature on pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists.[3][4]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel and potent GPR119 agonists. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around this scaffold. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize new chemical entities targeting GPR119 for the potential treatment of type 2 diabetes and other metabolic diseases.
References
- 1. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for C-H Activation of Pyrazolo[3,4-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-c]pyridines are important heterocyclic scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The development of efficient and selective methods for their functionalization is of significant interest. Direct C-H activation represents a powerful and atom-economical strategy for the late-stage modification of such core structures, allowing for the rapid generation of diverse analogues. This document provides a detailed, proposed experimental procedure for the C-H activation of pyrazolo[3,4-c]pyridines, based on established protocols for structurally related heterocycles such as pyrazoles, indazoles, and other pyrazolopyridine isomers.
While direct C-H activation protocols specifically for pyrazolo[3,4-c]pyridines are not extensively reported, methodologies for related scaffolds provide a strong foundation for the development of successful reaction conditions. The following sections detail a proposed palladium-catalyzed C-H arylation protocol, present relevant data from analogous systems, and provide visualizations of the experimental workflow and proposed catalytic cycle.
Proposed Experimental Protocol: Palladium-Catalyzed C-3 Arylation of Pyrazolo[3,4-c]pyridines
This protocol is adapted from successful C-H arylation procedures for indazoles and pyrazoles.[1][2] Optimization of reaction conditions may be necessary for specific pyrazolo[3,4-c]pyridine substrates.
Materials:
-
Pyrazolo[3,4-c]pyridine substrate
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or DMA)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Analytical and preparative chromatography supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the pyrazolo[3,4-c]pyridine substrate (1.0 equiv.), the aryl halide (1.5-2.0 equiv.), palladium(II) acetate (5-10 mol%), and 1,10-phenanthroline (10-20 mol%).
-
Addition of Base and Solvent: Add the base, such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, DMF, or DMA) via syringe. The typical concentration is 0.1-0.2 M with respect to the pyrazolo[3,4-c]pyridine substrate.
-
Reaction: Stir the reaction mixture at a temperature ranging from 110 °C to 140 °C for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C-3 arylated pyrazolo[3,4-c]pyridine.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Representative Data from Analogous C-H Arylation Reactions
The following tables summarize quantitative data from palladium-catalyzed C-H arylation of related heterocyclic systems, which can serve as a benchmark for expected yields and substrate scope for the C-H activation of pyrazolo[3,4-c]pyridines.
Table 1: C-3 Arylation of 1-Methylindazole with Iodobenzene [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Phen (30) | Cs₂CO₃ (3.0) | DMF | 140 | 48 | 24 |
| 2 | Pd(OAc)₂ (10) | Phen (30) | Cs₂CO₃ (3.0) | DMF | 140 | 48 | 51 (with 2 equiv. of Iodobenzene) |
Table 2: C-3 Arylation of Pyrazolo[3,4-b]pyridines [2]
| Substrate | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Phenyl-1H-pyrazolo[3,4-b]pyridine | 4-Iodotoluene | Pd(phen)₂(PF₆)₂ (10) | K₂CO₃ (2.0) | Mesitylene | 160 | 72 | 75 |
| 1-Phenyl-1H-pyrazolo[3,4-b]pyridine | 1-Iodo-4-methoxybenzene | Pd(phen)₂(PF₆)₂ (10) | K₂CO₃ (2.0) | Mesitylene | 160 | 72 | 81 |
| 1-Phenyl-1H-pyrazolo[3,4-b]pyridine | 1-Iodo-4-fluorobenzene | Pd(phen)₂(PF₆)₂ (10) | K₂CO₃ (2.0) | Mesitylene | 160 | 72 | 68 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the proposed C-H arylation of pyrazolo[3,4-c]pyridines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation.
Conclusion
The provided protocol offers a robust starting point for the C-H activation of pyrazolo[3,4-c]pyridines, leveraging successful methodologies from closely related heterocyclic systems. Researchers and drug development professionals can use this guide to explore the late-stage functionalization of this important scaffold. It is anticipated that optimization of the catalyst system, base, solvent, and temperature will be necessary to achieve high yields and selectivity for specific substrates. The successful application of direct C-H activation will undoubtedly accelerate the discovery and development of novel pyrazolo[3,4-c]pyridine-based therapeutics.
References
Application Notes and Protocols: 4-Chloro-1H-pyrazolo[3,4-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Chloro-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a key synthetic intermediate in the development of novel therapeutic agents. Its structural resemblance to purine bases allows for interactions with a variety of biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs). This document provides detailed application notes, experimental protocols, and biological activity data related to the use of this compound in drug discovery.
Synthetic Applications
This compound serves as a versatile building block for the synthesis of a diverse range of substituted pyrazolo[3,4-c]pyridines. The chloro-substituent at the 4-position is amenable to various nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups to explore the chemical space around the core scaffold.
A closely related analog, 5-halo-1H-pyrazolo[3,4-c]pyridine, demonstrates the synthetic utility of this class of compounds. Its synthesis and subsequent functionalization provide a roadmap for the elaboration of the 4-chloro isomer.[1][2][3] The pyrazolo[3,4-c]pyridine core is attracting significant attention as a therapeutic agent due to its structural similarity to purine.[1] Purine derivatives have a broad range of applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1]
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (as a representative protocol)
This protocol is adapted from the synthesis of the isomeric 5-chloro-1H-pyrazolo[3,4-c]pyridine and can be modified for the 4-chloro analogue.[1][3]
Step 1: Acetylation and Nitrosation
-
To a solution of the corresponding aminopyridine precursor in a suitable solvent such as dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the reaction mixture and add sodium nitrite (NaNO₂) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours.
-
Upon completion, the reaction mixture is worked up to isolate the acetylated intermediate.
Step 2: Deacetylation
-
The intermediate from Step 1 is dissolved in methanol (MeOH).
-
Sodium methoxide (NaOMe) is added, and the reaction is stirred at room temperature for 1 hour.
-
After the reaction is complete, the product is isolated by standard work-up procedures to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1][3]
Workflow for Synthesis and Functionalization
Caption: Synthetic workflow for halo-pyrazolo[3,4-c]pyridines.
Applications in Kinase Inhibition
The pyrazolopyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors. Its ability to mimic the hinge-binding interactions of ATP in the kinase active site makes it a valuable starting point for designing potent and selective inhibitors.[4] Derivatives of the related pyrazolo[3,4-b]pyridine have shown inhibitory activity against various kinases, including Tropomyosin receptor kinases (TRKs) and Epidermal Growth Factor Receptor (EGFR).
Table 1: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for cellular activity) | Cellular IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | |||||
| C03 | TRKA | 56 | Km-12 | 0.304 | [5] |
| C09 | TRKA | 57 | - | - | [5] |
| C10 | TRKA | 26 | - | - | [5] |
| Pyrazolo[3,4-d]pyrimidines | |||||
| 4 | EGFR-TK | 54 | - | - | [4] |
| 15 | EGFR-TK | 135 | - | - | [4] |
| 16 | EGFR-TK | 34 | - | - | [4] |
| Pyrazolo[3,4-g]isoquinolines | |||||
| 1b | Haspin | 57 | - | - | [6] |
| 1c | Haspin | 66 | - | - | [6] |
| 2c | Haspin | 62 | - | - | [6] |
| 3a | CLK1 | 101 | - | - | [6] |
| 3a | Haspin | 167 | - | - | [6] |
Experimental Protocol: In Vitro Kinase Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.[7]
-
Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, substrate solution, and a serial dilution of the test compound (e.g., in DMSO).
-
Kinase Reaction : In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify kinase activity. This can be done using various methods, such as:
-
Radiometric assay : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[8]
-
Luminescence-based assay (e.g., ADP-Glo™) : Measures the amount of ADP produced, which is proportional to kinase activity.[7]
-
Fluorescence-based assay (e.g., HTRF®) : Uses fluorescence resonance energy transfer to detect the phosphorylated substrate.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway: MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway.
Signaling Pathway: FGFR Signaling
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by FGF ligands, trigger downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth and differentiation.[9][10][11][12][13]
Caption: Key FGFR signaling pathways.
Applications as GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes.[14] Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[14] The 1H-pyrazolo[3,4-c]pyridine scaffold has been explored for the development of potent GPR119 agonists.
Experimental Protocol: GPR119 Agonist cAMP Assay
This protocol describes a method to measure the increase in intracellular cAMP in response to a GPR119 agonist.[15][16]
-
Cell Culture : Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).
-
Assay Preparation : Seed the cells in a microplate. On the day of the assay, wash the cells and add an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition : Add the test compound at various concentrations to the wells.
-
Incubation : Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF®, FRET, or luminescence-based assays).
-
Data Analysis : Determine the EC₅₀ value of the compound by plotting the cAMP concentration against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: GPR119 Signaling
The activation of GPR119 by an agonist triggers a Gαs-mediated signaling cascade, leading to the production of cAMP and subsequent physiological responses.[14][17][18][19]
Caption: GPR119 agonist signaling pathway.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with demonstrated applications in the development of kinase inhibitors and GPR119 agonists. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of novel drug candidates for a range of therapeutic areas, including oncology and metabolic diseases. The protocols and data presented herein provide a foundational resource for researchers engaged in the exploration of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-1H-pyrazolo[3,4-c]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the pyrazolo[3,4-c]pyridine core?
A1: A widely used method for synthesizing the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which is structurally similar to the 4-chloro isomer, involves a two-step process. The first step is the reaction of a substituted aminopyridine with sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O). This is followed by a deacetylation step, typically using sodium methoxide (NaOMe) in methanol (MeOH), to yield the final pyrazolo[3,4-c]pyridine product.[1] The use of dichloroethane (DCE) as a co-solvent in the first step has been shown to improve scalability and allows for the isolation of the intermediate without the need for purification.[1]
Q2: My reaction is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in pyrazolopyridine synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended, focusing on:
-
Purity of Starting Materials: Ensure that the aminopyrazole and other reactants are of high purity, as impurities can lead to side reactions.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentration can negatively impact the yield. Optimization of these parameters is often crucial.
-
Catalyst Choice and Loading: If a catalyst is used, its selection and concentration can significantly affect the reaction's outcome.
-
Solvent Effects: The solvent plays a critical role in solubility and reaction kinetics. A solvent screen may be necessary to identify the optimal medium for your specific substrates.[2]
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: A common issue, particularly with unsymmetrical starting materials, is the formation of regioisomers.[2] The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of the reaction. Careful analysis of the product mixture using techniques like NMR and mass spectrometry is essential to identify the different isomers formed.
Q4: What are the recommended methods for purifying this compound?
A4: The purification of pyrazolopyridine derivatives can be challenging due to their polarity. Common and effective purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities and side products. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective.[2]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experimenting with different solvents is key to finding a system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basification of the aqueous layer.
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).- If necessary, purify starting materials by recrystallization or column chromatography before use.[2] |
| Suboptimal Reaction Temperature | - Systematically vary the reaction temperature to find the optimum. Some reactions require heating to overcome the activation energy, while others may need lower temperatures to prevent byproduct formation.- Monitor the reaction progress at different temperatures using Thin Layer Chromatography (TLC). |
| Incorrect Reaction Time | - Monitor the reaction progress closely using TLC to determine the point of maximum product formation and minimal byproduct accumulation. |
| Inefficient Solvent System | - Conduct a solvent screen to evaluate the effect of different solvents on the reaction yield. Consider factors like reactant solubility and solvent boiling point. For some pyrazolopyridine syntheses, solvent-free conditions at elevated temperatures have proven to be high-yielding.[2] |
| Inappropriate Catalyst or Catalyst Loading | - If applicable, screen different types of catalysts (e.g., acid catalysts, Lewis acids).- Optimize the catalyst loading; for example, in one study, 5 mg of an amorphous carbon-supported sulfonic acid was found to be optimal for a similar synthesis.[2] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | - If using unsymmetrical precursors, be aware of the potential for regioisomer formation.[2]- Modify reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer. A thorough literature search for similar reactions can provide guidance.- Separate isomers using flash column chromatography with a carefully selected eluent system.[2] |
| Product Degradation | - If the product is unstable under the reaction conditions, consider reducing the reaction temperature or time.- Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Incomplete Reaction | - Use TLC to monitor the consumption of starting materials. If the reaction is incomplete, consider extending the reaction time or increasing the temperature. |
Experimental Protocols
General Protocol for the Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (as an analogue)
This protocol is adapted from the synthesis of the 5-chloro isomer and may serve as a starting point for the synthesis of this compound.
Step 1: Acetylation
-
To a solution of the corresponding aminopyridine in dichloroethane (DCE), add sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O).
-
Stir the reaction mixture at room temperature and then heat to 90 °C for 20 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, the intermediate, 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, can often be isolated without the need for purification.[1]
Step 2: Deacetylation
-
Dissolve the crude intermediate from Step 1 in methanol (MeOH).
-
Add sodium methoxide (NaOMe) to the solution.
-
Stir the mixture at room temperature for 1 hour.[1]
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by silica gel flash column chromatography to obtain the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of pyrazolopyridine synthesis, based on studies of related compounds.
Table 1: Effect of Catalyst Loading on Yield (Illustrative Example for a Pyrazolo[3,4-b]pyridine Synthesis)
| Catalyst | Catalyst Loading (mg) | Yield (%) | Reference |
| AC-SO₃H | 5 | 80 | [2] |
| AC-SO₃H | 10 | 75 | [2] |
| AC-SO₃H | 15 | 72 | [2] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 20 | 95 | [2] |
| ZrCl₄ | 0.15 mmol | 13-28 | [2] |
Note: This data is for the synthesis of a pyrazolo[3,4-b]pyridine derivative and is intended to illustrate the importance of optimizing catalyst loading.
Table 2: Effect of Solvent on Yield (Illustrative Example for a Pyrazolo[3,4-b]pyridine Synthesis)
| Solvent | Yield (%) |
| Toluene | 68 |
| CHCl₃ | 94 |
| n-hexane | 43 |
| CH₂Cl₂ | 85 |
| THF | 30 |
| Dichloroethane | 52 |
Note: This data is from a Cu(II)-catalyzed synthesis of a pyrazolo[3,4-b]pyridine derivative and highlights the significant impact of the solvent on reaction yield.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of Pyrazolo[3,4-c]pyridine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazolo[3,4-c]pyridine derivatives, presented in a question-and-answer format.
Issue 1: Formation of Regioisomeric Mixtures During N-Alkylation
Question: I am attempting to N-alkylate my 5-halo-1H-pyrazolo[3,4-c]pyridine, but I am obtaining a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
Answer: The N-alkylation of pyrazolo[3,4-c]pyridines frequently yields a mixture of N-1 and N-2 regioisomers due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring. The regioselectivity is influenced by the choice of base, solvent, and the nature of the protecting group or alkylating agent.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence the site of alkylation. For instance, using sodium hydride (NaH) as a base in a polar aprotic solvent like tetrahydrofuran (THF) can lead to mixtures of N-1 and N-2 isomers. Experimenting with different bases, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and varying the solvent polarity may shift the equilibrium towards the desired isomer.
-
Steric Hindrance: Bulky protecting groups or alkylating agents can favor the formation of the less sterically hindered isomer.
-
Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. It is advisable to start the reaction at 0 °C and slowly warm to room temperature while monitoring the progress.
Data on N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines:
The following table summarizes the reaction conditions and yields for the N-alkylation of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine with various alkylating agents, demonstrating the formation of isomeric mixtures.[1]
| Starting Material (X=) | Alkylating Agent | Base | Solvent | Conditions | Product (N-1 Isomer) Yield (%) | Product (N-2 Isomer) Yield (%) |
| Br | MeI | NaH | THF | 0 °C to rt, 1 h | 36 | 50 |
| Cl | MeI | NaH | THF | 0 °C to rt, 1 h | 31 | 42 |
| Cl | PrI | NaH | THF | 0 °C to rt, 24 h | 27 | 35 |
| Br | SEMCl | Cy₂NMe | THF | 0 °C to rt, 18 h | 18 | 32 |
| Br | SEMCl | NaH | THF | 0 °C to rt, 6 h | 47 | 26 |
| Cl | SEMCl | NaH | THF | 0 °C to rt, 6 h | 45 | 29 |
| Cl | SEMCl | Cy₂NMe | THF | 0 °C to rt, 18 h | 21 | 44 |
MeI = Methyl Iodide, PrI = Propyl Iodide, SEMCl = (2-(Trimethylsilyl)ethoxy)methyl chloride, NaH = Sodium Hydride, Cy₂NMe = N-Cyclohexyl-N-methylcyclohexanamine, THF = Tetrahydrofuran, rt = room temperature.
Issue 2: Low Yield or Incomplete Cyclization During Core Synthesis
Question: I am synthesizing the pyrazolo[3,4-c]pyridine core via a Huisgen-type cycloaddition, but I am experiencing low yields and incomplete reactions. What are the possible causes and solutions?
Answer: Low yields or incomplete cyclization in the synthesis of the pyrazolo[3,4-c]pyridine core can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of stable, unreactive intermediates.
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure that the starting materials, particularly the substituted pyridine and the acylating agent, are of high purity. Impurities can lead to the formation of colored byproducts and inhibit the desired reaction.
-
Reaction Conditions: The reaction temperature and time are critical. The initial acylation may require room temperature, while the subsequent cyclization often necessitates heating.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
-
Formation of Intermediates: In some cases, stable hydrazone intermediates may form that are slow to cyclize.[1] The addition of a dehydrating agent or adjusting the pH of the reaction mixture can facilitate the final ring-closing step.
-
Alternative Cyclization Strategies: If the Huisgen approach is problematic, consider alternative synthetic routes, such as those involving the cyclization of substituted aminopyrazoles with α,β-unsaturated ketones.[2]
Issue 3: Formation of Regioisomeric Pyrazolopyridines During Cyclization
Question: My cyclization reaction is producing a mixture of pyrazolo[3,4-c]pyridine and another pyrazolopyridine isomer. How can I control this?
Answer: The formation of regioisomeric pyrazolopyridine systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, can occur when the cyclization precursors have multiple reactive sites.[3][4] The regioselectivity of the cyclization can be influenced by the choice of activating agent and solvent.[4]
Troubleshooting Strategies:
-
Activating Agent: The nature of the electrophilic additive used to activate the pyridine N-oxide for cyclization can direct the reaction towards a specific isomer. For example, in the synthesis of phenyl-substituted pyrazolopyridines from a 3-benzoylpyridine N-oxide tosylhydrazone, tosyl chloride (TsCl) favored the formation of the pyrazolo[3,4-b]pyridine isomer, while triflic anhydride in dichloromethane favored the pyrazolo[4,3-c]pyridine isomer.[4]
-
Solvent Effects: The polarity of the solvent can also play a role in directing the regioselectivity of the cyclization.[4] A screen of solvents with varying polarities (e.g., dichloromethane, acetonitrile, toluene) is recommended to optimize the formation of the desired isomer.[4]
Data on Regioselectivity in Pyrazolopyridine Synthesis: [4]
| Additive | Base | Solvent | Yield of pyrazolo[3,4-b]pyridine (%) | Yield of pyrazolo[4,3-c]pyridine (%) |
| Ts₂O | Et₃N | CH₂Cl₂ | 75 | 15 |
| Tf₂O | Et₃N | CH₂Cl₂ | 10 | 85 |
| Ts₂O | Et₃N | CH₃CN | 80 | 10 |
| Tf₂O | Et₃N | CH₃CN | 45 | 40 |
Ts₂O = Tosyl anhydride, Tf₂O = Triflic anhydride, Et₃N = Triethylamine
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the procedure described by Bedwell et al. (2023).[1]
Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a solution of 3-amino-2-chloropyridine (1.0 eq) in dichloroethane (DCE) and acetic anhydride (Ac₂O), add a solution of sodium nitrite (NaNO₂) in water dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the acetylated intermediate.
Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Dissolve the crude 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol and stir the reaction at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
Visualizations
Experimental Workflow for Pyrazolo[3,4-c]pyridine Synthesis
Caption: General experimental workflow for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Troubleshooting Logic for N-Alkylation Regioisomers
Caption: Troubleshooting decision tree for managing regioisomers in N-alkylation.
Signaling Pathway Inhibition by Pyrazolo[3,4-c]pyridine Derivatives
Pyrazolo[3,4-c]pyridines, due to their structural similarity to purines, are often investigated as kinase inhibitors.[1] For example, derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been shown to inhibit Fibroblast Growth Factor Receptors (FGFR) and TANK-binding kinase 1 (TBK1).
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chlorinated Pyrazolopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of chlorinated pyrazolopyridines.
Troubleshooting Guides
This section details potential issues and solutions for the two primary methods of purifying chlorinated pyrazolopyridines: column chromatography and recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating chlorinated pyrazolopyridines from impurities.[1][2] However, challenges such as poor separation, low recovery, and compound degradation can arise.
Problem: Poor or No Separation of Product from Impurities
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Possible Cause: Inappropriate solvent system (mobile phase).
-
Solution:
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides good separation between your target compound and impurities.[1]
-
Solvent Polarity: Start with a non-polar solvent system (e.g., hexanes:ethyl acetate) and gradually increase the polarity.[1] A common starting point for many aza-heterocycles is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Gradient Elution: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing its polarity. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.[1]
-
-
Possible Cause: Co-elution of impurities with similar polarity.
-
Solution:
-
Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina or a C18 reversed-phase column.[3]
-
Sample Pre-treatment: A preliminary purification step, such as a liquid-liquid extraction, can remove highly polar or non-polar impurities before chromatography.[1]
-
Problem: Low or No Recovery of the Product
-
Possible Cause: The compound is too polar and is not eluting from the column.
-
Solution:
-
Increase Mobile Phase Polarity: Significantly increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) may be more suitable.[3]
-
-
Possible Cause: The compound is unstable on silica gel and is degrading on the column.
-
Solution:
-
Test for Stability: Before running a column, spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred.
-
Deactivate Silica: Treat the silica gel with a base, such as triethylamine, to neutralize acidic sites that can cause degradation of sensitive compounds.
-
Alternative Stationary Phase: Use a less acidic stationary phase like alumina.
-
Problem: Product Crystallizes in the Column
-
Possible Cause: The compound has low solubility in the chosen mobile phase.
-
Solution:
-
Increase Solvent Strength: Add a small amount of a stronger, more polar solvent to the mobile phase to increase the solubility of your compound.
-
Run the Column at a Higher Temperature: If the compound's solubility increases significantly with temperature, running the column in a warm environment might prevent precipitation. However, be cautious as this can affect the separation.
-
Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are already relatively pure.[3][4] The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[2]
Problem: Compound Does Not Dissolve in Hot Solvent
-
Possible Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.
-
Solution:
-
Solvent Screening: Perform a systematic solvent screen with small amounts of your compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
-
Use a Solvent Mixture: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[5]
-
Problem: Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent.
-
Solution:
-
Add More Solvent: The concentration of the compound may be too high. Add more of the hot solvent to the solution.
-
Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can promote the formation of crystals over oil.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Problem: Low Recovery of Crystals
-
Possible Cause: The compound is too soluble in the cold solvent.
-
Solution:
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Evaporate Some Solvent: If the compound is still too soluble, carefully evaporate some of the solvent and then allow the solution to cool again.
-
Change Solvent System: The chosen solvent may not be ideal. Re-evaluate the solvent screen to find a solvent in which the compound has lower solubility at cold temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying chlorinated pyrazolopyridines?
A1: Common impurities often stem from the synthetic route used. If you are performing a chlorination reaction, especially with reagents like phosphorus oxychloride (POCl₃), you might encounter:
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Unreacted Starting Material: The initial hydroxy-pyrazolopyridine may not have fully reacted.[6]
-
Over-chlorinated Byproducts: The reaction may proceed further than desired, leading to the introduction of additional chlorine atoms on the heterocyclic ring.
-
Hydrolyzed Product: During aqueous workup, the chlorinated product can sometimes hydrolyze back to the starting hydroxy compound, especially if the conditions are acidic.[6]
-
Phosphorylated Intermediates: In reactions with POCl₃, phosphorylated intermediates can form and may be present in the crude product if the reaction is not driven to completion.[7]
-
Isomeric Byproducts: Depending on the substitution pattern of the starting material, chlorination might occur at different positions, leading to isomeric impurities.
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice depends on the purity of your crude product and the nature of the impurities.
-
Column Chromatography is generally better for separating mixtures with multiple components or when the impurities have similar properties to the product. It is a more powerful separation technique.[8]
-
Recrystallization is ideal for removing small amounts of impurities from a solid that is already in a relatively pure state (>90%). It is often more scalable and cost-effective for large quantities.[2]
Q3: My chlorinated pyrazolopyridine is a yellow oil, but the literature says it should be a white solid. What could be the issue?
A3: A yellow or brown color often indicates the presence of impurities. These could be colored byproducts from the reaction or degradation products. Even trace amounts of certain impurities can impart color. In such cases, column chromatography is usually the best approach to remove these colored impurities. Sometimes, treating a solution of the compound with activated charcoal before the final purification step (like recrystallization) can also help remove colored impurities.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your chlorinated pyrazolopyridine:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantitative purity analysis. A well-developed HPLC method can separate the main compound from trace impurities.[3][9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of your compound and detect the presence of impurities by observing unexpected signals.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help identify the mass of any impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for a solid compound. A broad melting range usually suggests the presence of impurities.
Data Presentation
The following table provides a representative comparison of purification outcomes for a hypothetical chlorinated pyrazolopyridine, illustrating the typical trade-offs between recrystallization and column chromatography.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at varying temperatures.[2] | Differential partitioning between stationary and mobile phases.[2] |
| Typical Starting Purity | >90% | Can be much lower (<50%) |
| Typical Final Purity | >98%[2] | >99%[2] |
| Yield | Moderate to High (>80%)[2] | Variable (Depends on separation) |
| Scalability | Easily scalable.[2] | Can be cumbersome and expensive to scale up.[2] |
| Time Consumption | Can be slow due to cooling and drying.[2] | Generally faster for small-scale purifications.[2] |
| Solvent Consumption | Generally lower.[2] | Can be high due to the continuous mobile phase.[2] |
| Cost-Effectiveness | More cost-effective, especially at a larger scale.[2] | Can be more expensive (stationary phase, solvents).[2] |
| Applicability | Best for crystalline, thermally stable solids.[2] | Applicable to a wider range of compounds, including oils.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a chlorinated pyrazolopyridine using silica gel flash chromatography.
Materials:
-
Crude chlorinated pyrazolopyridine
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
TLC plates
-
Glass column with stopcock
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems to find an optimal eluent that gives good separation (Rf of the product around 0.3-0.4). A common eluent for related compounds is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[13][14]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase identified in the TLC analysis. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.[1]
-
Elution: Begin eluting with the least polar solvent system. If a gradient is needed, gradually increase the polarity of the mobile phase.[1]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chlorinated pyrazolopyridine.[1]
Protocol 2: Purification by Recrystallization
This protocol describes the purification of a solid chlorinated pyrazolopyridine that is already relatively pure.
Materials:
-
Crude solid chlorinated pyrazolopyridine
-
A suitable recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test various solvents to find the best one. Common solvents for recrystallization of related compounds include ethanol, methanol, or mixtures like hexanes/ethyl acetate.[1][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Logical Workflow for Purification
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Recrystallization: 5 Points That You Should Know [zuiveringstechnieken.nl]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. Chlorination Disinfection By-Products in Drinking Water and Congenital Anomalies: Review and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-1H-pyrazolo[3,4-c]pyridine Analogs - Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the poor aqueous solubility of 4-Chloro-1H-pyrazolo[3,4-c]pyridine analogs and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent activity in my enzymatic assay but fails in cell-based assays. Could this be a solubility issue?
A1: Yes, this is a common problem for this class of compounds. Pyrazolo[3,4-d]pyrimidines and related scaffolds are often potent kinase inhibitors but exhibit low aqueous solubility.[1][2] This poor solubility can lead to the compound precipitating out of solution in aqueous cell culture media, resulting in a much lower effective concentration than intended and, consequently, a lack of cellular activity.[3] It is crucial to first determine the kinetic and thermodynamic solubility of your compound in the relevant assay buffer.
Q2: What are the primary strategies I should consider to improve the solubility of my compound for in vitro testing?
A2: For early-stage in vitro testing, several strategies can be employed:
-
pH Modification: Many kinase inhibitors are weakly basic and become more soluble at a lower pH. Preparing stock solutions in an acidic buffer before final dilution may help.
-
Use of Co-solvents: While compounds are often initially dissolved in 100% DMSO, using a co-solvent system (e.g., DMSO/ethanol) for intermediate dilutions can help maintain solubility in the final aqueous buffer.
-
Formulation with Excipients: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve wettability and prevent precipitation.[4]
Q3: We are moving towards in vivo studies. What advanced formulation strategies can be used to improve the oral bioavailability of our lead candidate?
A3: For preclinical and clinical development, more advanced formulation strategies are necessary to address the significant challenge of poor aqueous solubility. The most common and effective approaches for pyrazolopyrimidine analogs include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in an amorphous state.[3][4] This method has shown significant success in improving the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives.[3]
-
Prodrug Approach: A chemically modified version of the active drug is synthesized to have improved solubility. This prodrug is then converted back to the active form in vivo.[1][2] This has been successfully applied to pyrazolo[3,4-d]pyrimidines to overcome solubility issues.[1]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[5][6]
-
Co-crystals: A crystalline structure composed of the active pharmaceutical ingredient (API) and a coformer is created to enhance physicochemical properties, including solubility.[7][8]
Troubleshooting Guides
Problem 1: Compound precipitates when diluted from DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Determine the kinetic solubility of your compound in the specific buffer. | Understand the solubility limit to avoid preparing supersaturated solutions. |
| DMSO Concentration | Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%). | Minimize the "solvent-shift" precipitation effect. |
| pH Effects | If your compound has a basic pKa, try acidifying the aqueous buffer (e.g., pH 4-6) before adding the compound. | Increased solubility due to protonation of the basic functional groups. |
| Slow Dissolution | After dilution, use sonication or gentle warming (if the compound is heat-stable) to aid dissolution. | A clear solution without visible precipitate. |
Problem 2: Inconsistent results in cell-based assays across different batches or experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation Over Time | Visually inspect your assay plates under a microscope at the end of the incubation period for any signs of compound precipitation. | Confirmation of whether the compound remains in solution for the duration of the experiment. |
| Stock Solution Instability | Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Consistent potency and efficacy results. |
| Interaction with Media Components | Evaluate the solubility of your compound in the specific cell culture medium being used, as components like serum proteins can affect solubility. | A better understanding of the compound's behavior in the complete assay environment. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving the solubility of pyrazolo[3,4-d]pyrimidine analogs, which are structurally similar to 4-Chloro-1H-pyrazolo[3,4-c]pyridines.
Table 1: Solubility Enhancement of a Pyrazolo[3,4-d]pyrimidine Analog via Prodrug Approach [1]
| Compound | Type | Predicted Aqueous Solubility (µg/mL) | Experimental Aqueous Solubility (µg/mL) |
| Parent Drug 1 | Active Drug | 0.25 | < 0.01 |
| Prodrug 8 | Prodrug of 1 | 17.7 | 6 |
Table 2: Cytotoxicity of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor (SI306) in Different Formulations [4]
| Formulation | Cell Line | IC₅₀ (µM) |
| SI306 in 1% DMSO | GIN8 | 11.2 |
| SI306 in 1% DMSO | GIN28 | 7.7 |
| SI306 in 1% DMSO | GCE28 | 7.2 |
| SI306 + Pluronic F-68 (ASD) | GIN8 | ~10 |
| SI306 + Tween 80 (ASD) | GIN28 | ~8 |
| SI306 + PVPVA (ASD) | GCE28 | ~7 |
Experimental Protocols
Protocol 1: Miniaturized Screening of Polymers for Amorphous Solid Dispersions
This protocol is adapted from a method using an inkjet 2D printer for high-throughput screening of polymer-drug combinations to enhance aqueous solubility.[3]
-
Preparation of Stock Solutions:
-
Dispensing:
-
Using an inkjet 2D printer, dispense a precise volume (e.g., 0.5 - 1 µL, corresponding to 5-10 µg of the drug) of the drug's DMSO stock solution into the wells of a 96-well plate.[3]
-
Sequentially, add the aqueous polymer solutions to the wells to achieve a final drug/polymer ratio of 10/90 (w/w).[3]
-
-
Solvent Evaporation:
-
Evaporate the DMSO and water from the 96-well plate, for instance, by placing it in a vacuum oven at a controlled temperature until a dry film is formed.
-
-
Reconstitution and Analysis:
Protocol 2: Synthesis of a Water-Soluble Prodrug of a Pyrazolo[3,4-d]pyrimidine Analog
This protocol outlines a one-pot, two-step procedure for creating a carbamate-linked prodrug to enhance solubility.[1][9]
-
Formation of Chlorocarbonate Intermediate:
-
Dissolve the parent pyrazolo[3,4-d]pyrimidine compound in dichloromethane (CH₂Cl₂).
-
Add sodium bicarbonate (NaHCO₃) to the solution.
-
Slowly add a solution of triphosgene in CH₂Cl₂ to the mixture at 0°C and stir.
-
Allow the reaction to warm to room temperature and proceed until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude chlorocarbonate intermediate.[1]
-
-
Formation of the Final Prodrug:
-
In a separate flask, prepare a solution of the solubilizing moiety (e.g., 2-N-methylpiperazinethanol) and sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF) at 0°C.
-
Add the crude chlorocarbonate intermediate from step 1 to this solution.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the final prodrug using column chromatography.[1]
-
Protocol 3: Preparation of a Nanosuspension by the Nanoprecipitation Method
This is a common "bottom-up" technique for preparing nanosuspensions of poorly soluble compounds.[10][11]
-
Organic Phase Preparation:
-
Dissolve the this compound analog in a suitable water-miscible organic solvent (e.g., acetone, methanol, or a mixture thereof).
-
-
Aqueous Phase Preparation:
-
Dissolve a stabilizer (e.g., Poloxamer 188, Tween 80) in purified water. This is the anti-solvent.[10]
-
-
Nanoprecipitation:
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
The rapid solvent diffusion will cause the drug to precipitate as nanoparticles.
-
-
Solvent Removal and Concentration:
-
Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.
-
The resulting aqueous suspension can be concentrated if necessary.
-
-
Characterization:
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Simplified Src kinase signaling pathway targeted by inhibitors.
Caption: Logical relationships between formulation strategies.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of 4-Chloro-1H-pyrazolo[3,4-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the palladium-catalyzed Suzuki coupling of 4-Chloro-1H-pyrazolo[3,4-c]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
-
Answer: Low or no product formation with heteroaryl chlorides like this compound is a common challenge due to the high strength of the C-Cl bond, which hinders the initial oxidative addition step in the catalytic cycle.[1][2] The presence of multiple nitrogen atoms in the fused ring system can also lead to catalyst inhibition.[3][4] A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[1]
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][5] Consider using pre-formed palladium catalysts with these ligands.
-
-
Insufficient Reaction Temperature: The activation of the C-Cl bond often requires elevated temperatures.
-
Ineffective Base: The base is crucial for the transmetalation step. Its strength and solubility are key factors.[1]
-
Improper Solvent System: The solvent needs to solubilize all reactants and facilitate the catalytic cycle.
-
Catalyst Deactivation by Oxygen: The active Pd(0) species is sensitive to oxidation.
-
Recommendation: Ensure all solvents are thoroughly degassed prior to use, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant side products, such as dehalogenated starting material and homo-coupled boronic acid. How can I minimize these?
-
Answer: The formation of side products is a common issue in Suzuki couplings.
-
Dehalogenation (Formation of 1H-pyrazolo[3,4-c]pyridine): This side reaction can occur, reducing the yield of the desired product.[10]
-
Recommendation: Optimize the reaction conditions by carefully screening the catalyst, ligand, base, and temperature to find a balance that favors cross-coupling over dehalogenation.[3]
-
-
Protodeboronation (Loss of the boronic acid): The boronic acid can be unstable and undergo cleavage of the C-B bond, especially at high temperatures in the presence of water.[3]
-
Homo-coupling (Biaryl formation from the boronic acid): This is often promoted by the presence of oxygen.[3]
-
Recommendation: Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere.[3]
-
-
Issue 3: Substrate-Specific Challenges
-
Question: The presence of the unprotected N-H on the pyrazole ring seems to be causing issues. What should I consider?
-
Answer: The acidic N-H proton of the pyrazole and the Lewis basic pyridine nitrogen can interfere with the catalytic cycle.[4][6]
-
Potential for Catalyst Inhibition: The nitrogen lone pairs can coordinate to the palladium center, leading to catalyst deactivation.[3]
-
Recommendation: The use of bulky, electron-rich ligands can help shield the palladium center and prevent inhibitory coordination.[3]
-
-
N-Arylation Side Product: In some cases, N-arylation of the pyrazole can occur as a side reaction.
-
Recommendation: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., SEM) may be necessary to achieve clean C-C coupling. A recent study on the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines utilized a SEM protecting group on the pyrazole nitrogen.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best initial palladium catalyst and ligand to screen for the Suzuki coupling of this compound?
-
A1: For a challenging heteroaryl chloride like this, starting with a highly active catalyst system is recommended. A good starting point would be a pre-catalyst like XPhos Pd G2 or SPhos Pd G2. These incorporate bulky, electron-rich biaryl phosphine ligands that are known to be effective for the coupling of aryl chlorides.[1][10]
-
-
Q2: Which base should I choose for this reaction?
-
Q3: What solvent system is recommended?
-
Q4: Do I need to protect the pyrazole N-H?
-
A4: While some Suzuki couplings on N-H containing heterocycles can proceed without protection, the acidic proton can lead to complications. If you are observing low yields or side reactions, protection of the pyrazole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) should be considered.[6]
-
-
Q5: At what temperature and for how long should I run the reaction?
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | XPhos Pd G2 or SPhos Pd G2 (2-5 mol%) | Highly active for C-Cl bond activation.[1][10] |
| Ligand | (Included in pre-catalyst) | Bulky, electron-rich ligands promote oxidative addition.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases facilitate transmetalation.[6][9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or THF/H₂O | Common solvent systems for Suzuki couplings.[8][9] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for aryl chlorides.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Catalyst/Ligand | Use Buchwald ligands (SPhos, XPhos) or NHC ligands.[1][5] |
| Insufficient Temperature | Increase temperature to 80-120 °C; consider microwave.[1][4] | |
| Ineffective Base | Screen K₃PO₄, Cs₂CO₃.[1][6] | |
| Dehalogenation | Sub-optimal Conditions | Screen different ligands and bases.[3] |
| Protodeboronation | Unstable Boronic Acid | Use anhydrous solvents, milder base, or boronic esters.[3][5] |
| Homo-coupling | Presence of Oxygen | Thoroughly degas all reagents and maintain an inert atmosphere.[3] |
| N-H Interference | Catalyst Inhibition/Side Reactions | Protect the pyrazole nitrogen (e.g., with SEM).[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (with N-H Protection)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Protected this compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add the N-protected this compound, arylboronic acid, palladium pre-catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and water to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Regioselectivity issues in the functionalization of pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of pyrazolo[3,4-c]pyridine scaffolds. Regioselectivity is a critical challenge in the elaboration of this privileged heterocyclic core, and this guide aims to provide practical solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main regioselectivity challenges when functionalizing the pyrazolo[3,4-c]pyridine core?
A1: The primary regioselectivity challenges arise from the presence of multiple reactive sites on the bicyclic scaffold. Key issues include:
-
N-1 vs. N-2 functionalization: The pyrazole ring contains two nitrogen atoms that can undergo alkylation or protection, often leading to mixtures of regioisomers. The position of the substituent can significantly impact the biological activity of the resulting compound.[1]
-
C-H functionalization: The pyridine and pyrazole rings present several carbon atoms (C-3, C-5, and C-7) that can be functionalized. Directing a reaction to a specific carbon atom while avoiding reactions at other positions requires careful selection of reagents and reaction conditions.[2][3][4]
Q2: How does the electronic nature of the pyrazolo[3,4-c]pyridine ring system influence its reactivity?
A2: The pyrazolo[3,4-c]pyridine system is a purine isostere, and its electronic properties are influenced by the nitrogen atoms in both rings.[2][5] The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while direct electrophilic substitution can be challenging and often requires harsh conditions.[6] The pyrazole ring is more electron-rich and can undergo electrophilic substitution, but the presence of the pyridine ring modifies its reactivity compared to a simple pyrazole.
Q3: Are there established strategies for achieving selective functionalization at different positions of the pyrazolo[3,4-c]pyridine core?
A3: Yes, several methods have been developed for the vectorial elaboration of the pyrazolo[3,4-c]pyridine scaffold.[2][3][4] These include:
-
N-1 and N-2 positions: Selective protection and alkylation strategies have been developed to functionalize the nitrogen atoms of the pyrazole ring.[2][3]
-
C-3 position: Tandem C-H borylation and Suzuki-Miyaura cross-coupling reactions are effective for functionalization at this position.[2][3][4]
-
C-5 position: Palladium-catalyzed Buchwald-Hartwig amination is a reliable method for introducing amine functionalities at C-5.[2][3][4]
-
C-7 position: Selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation for Negishi cross-coupling, can be used to functionalize the C-7 position.[2][3][4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
Question: I am attempting to alkylate my 5-halo-1H-pyrazolo[3,4-c]pyridine, but I am getting a mixture of N-1 and N-2 isomers that are difficult to separate. How can I improve the selectivity?
Answer: Obtaining a single regioisomer in N-alkylation of pyrazolo[3,4-c]pyridines is a common challenge. The ratio of N-1 to N-2 products is influenced by the choice of base, solvent, and protecting group. Here are some troubleshooting steps:
-
Protecting Group Strategy: The use of different protecting groups can direct alkylation to either the N-1 or N-2 position. For example, mesylation can selectively afford the N-1 protected product.[2] Conversely, using a tetrahydropyran (THP) protecting group under specific conditions can favor the N-2 isomer.[2]
-
Base and Solvent Effects: The choice of base and solvent can significantly alter the N-1/N-2 ratio. For instance, using sodium hydride (NaH) as a base in tetrahydrofuran (THF) often leads to mixtures of N-alkylated products.[2]
Data Presentation: N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines [2]
| Entry | Starting Material (X=) | Alkylating Agent | Base | Solvent | Conditions | Product (N-1 Isomer) | Yield (N-1) | Product (N-2 Isomer) | Yield (N-2) |
| 1 | Br | MeI | NaH | THF | 0 °C-rt, 1 h | 10a | 36% | 10b | 50% |
| 2 | Cl | MeI | NaH | THF | 0 °C-rt, 1 h | 11a | 31% | 11b | 42% |
| 3 | Cl | PrI | NaH | THF | 0 °C-rt, 24 h | 12a | 27% | 12b | 35% |
Experimental Protocol: General Procedure for N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridine [1][2]
-
Dissolution: Dissolve the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous THF.
-
Addition of Base: Add sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quenching: Carefully quench the reaction with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the N-1 and N-2 isomers.
Logical Relationship for Improving N-Alkylation Selectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Issue 2: Lack of Selectivity in C-H Functionalization
Question: I am trying to perform a C-H functionalization on my pyrazolo[3,4-c]pyridine scaffold, but the reaction is either not proceeding or giving me a mixture of products. How can I achieve better regiocontrol?
Answer: Achieving regioselective C-H functionalization on the pyrazolo[3,4-c]pyridine core requires specific catalytic systems or directing groups. Here are strategies for targeting different positions:
-
C-3 Functionalization: Iridium-catalyzed C-H borylation has been shown to occur regioselectively at the C-3 position. The resulting boronate ester can then be used in subsequent Suzuki-Miyaura cross-coupling reactions.[2][3]
-
C-7 Functionalization: Directed ortho-metalation (DoM) is a powerful technique for functionalizing the C-7 position. Using a directing group and a suitable organolithium or magnesium reagent can achieve high selectivity. For example, TMPMgCl·LiCl has been successfully used for selective metalation at C-7.[2][3][4]
Experimental Protocol: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling at C-3 [2][3]
-
Borylation:
-
To a microwave vial, add the N-protected pyrazolo[3,4-c]pyridine (1.0 equiv), [Ir(COD)OMe]₂ (0.025 equiv), dtbpy (0.05 equiv), and B₂pin₂ (1.2 equiv).
-
Add MTBE as the solvent.
-
Heat the reaction in a microwave reactor at 100 °C.
-
-
Suzuki-Miyaura Cross-Coupling (in situ):
-
To the crude borylation mixture, add the aryl halide (1.2 equiv), Pd(dppf)Cl₂ (0.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add DMAc as the solvent.
-
Heat the reaction in a microwave reactor at 120 °C.
-
After completion, perform an aqueous workup and purify by column chromatography.
-
Experimental Workflow for Vectorial Functionalization
Caption: Strategies for selective functionalization of the pyrazolo[3,4-c]pyridine core.
Issue 3: Difficulty with Palladium-Catalyzed Cross-Coupling Reactions
Question: My Buchwald-Hartwig amination at the C-5 position of a 5-halopyrazolo[3,4-c]pyridine is giving low yields. What conditions should I try to optimize the reaction?
Answer: Low yields in palladium-catalyzed cross-coupling reactions can often be improved by screening different ligands, bases, and solvents. For the Buchwald-Hartwig amination at the C-5 position, the following conditions have been found to be effective:
-
Catalyst System: A combination of Pd₂(dba)₃ as the palladium source and rac-BINAP as the ligand has proven successful.[2]
-
Base: Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation.[2]
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for this reaction.[2]
Data Presentation: Pd-Catalyzed Buchwald-Hartwig Amination at C-5 [2]
| Entry | Starting Material | Amine | Catalyst System | Base | Solvent | Product | Yield |
| 1 | 6b | Aniline | Pd₂(dba)₃, rac-BINAP | NaOtBu | THF | - | 62-75% |
| 2 | 8a | Morpholine | Pd₂(dba)₃, rac-BINAP | NaOtBu | THF | 18 | 97% |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination at C-5 [2]
-
Reaction Setup: To an oven-dried flask, add the 5-halopyrazolo[3,4-c]pyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), rac-BINAP (0.1 equiv), and NaOtBu (1.4 equiv).
-
Solvent Addition: Add anhydrous THF.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
Stability of 4-Chloro-1H-pyrazolo[3,4-c]pyridine in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Chloro-1H-pyrazolo[3,4-c]pyridine in various experimental settings. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific stability data for this compound is not extensively documented in publicly available literature, general principles of heterocyclic chemistry suggest potential sensitivity to acidic conditions, light, and high temperatures. The chloro-substituted pyridine ring may be susceptible to nucleophilic substitution, and the pyrazole ring can also undergo degradation under harsh conditions.
Q2: In which common laboratory solvents is this compound expected to be most stable?
For short-term storage and use in experiments, aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM) are generally recommended. Protic solvents, especially under acidic or basic conditions, may promote degradation. It is crucial to perform solvent stability studies for your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound?
Potential degradation pathways for this compound could include:
-
Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide ions, particularly at non-neutral pH.
-
Photodegradation: Decomposition upon exposure to UV light, a common characteristic of pyridine-containing compounds.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo fragmentation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Impurities in the starting material. 2. On-column degradation. 3. Rapid degradation in the chosen solvent. | 1. Verify the purity of the compound using a reference standard. 2. Use a milder mobile phase or a shorter analysis time. 3. Prepare solutions immediately before use and in a recommended stable solvent (e.g., ACN, DMSO). |
| Loss of compound potency or concentration over a short period in solution. | 1. Degradation due to solvent, pH, light, or temperature. 2. Adsorption to container surfaces. | 1. Conduct a forced degradation study to identify instability factors. Store solutions protected from light and at low temperatures. 2. Use silanized glassware or polypropylene tubes. |
| Color change of the solid compound or solution. | Oxidation or photodegradation. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Prepare solutions in degassed solvents. |
| Inconsistent results in biological assays. | Compound instability in the assay buffer or media. | Perform a stability test of the compound in the specific assay buffer under the experimental conditions (time, temperature). Consider using a fresh stock solution for each experiment. |
Stability Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and must be experimentally verified.
Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Initial Purity (%) | Purity after 24h (%) | Degradation (%) | Appearance |
| DMSO | 99.5 | 99.2 | 0.3 | Colorless |
| Acetonitrile | 99.5 | 98.9 | 0.6 | Colorless |
| Methanol | 99.5 | 97.1 | 2.4 | Faint yellow |
| Water (pH 7) | 99.5 | 96.5 | 3.0 | Faint yellow |
| 0.1 M HCl | 99.5 | 85.2 | 14.3 | Yellow |
| 0.1 M NaOH | 99.5 | 90.7 | 8.8 | Light brown |
Table 2: Hypothetical Forced Degradation Study of this compound.
| Condition | Time (h) | Purity (%) | Degradation (%) | Major Degradant (m/z) |
| 0.1 M HCl (60°C) | 6 | 75.8 | 24.2 | 136.1 (M-Cl+OH) |
| 0.1 M NaOH (60°C) | 6 | 82.3 | 17.7 | 136.1 (M-Cl+OH) |
| 3% H₂O₂ (RT) | 24 | 91.5 | 8.0 | 169.5 (N-oxide) |
| Photolytic (UV 254nm) | 24 | 88.1 | 11.4 | Multiple |
| Thermal (80°C) | 48 | 95.6 | 3.9 | Multiple |
Experimental Protocols
Protocol 1: Solution Stability Assessment by HPLC-UV
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Preparation of Working Solutions: Dilute the stock solution with various solvents (e.g., DMSO, methanol, water at different pH values) to a final concentration of 100 µg/mL.
-
Initial Analysis (T=0): Immediately analyze the working solutions by a validated stability-indicating HPLC-UV method. Record the peak area of the parent compound.
-
Incubation: Store the working solutions under the desired conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: Analyze the solutions at specified time points (e.g., 2, 4, 8, 12, 24 hours).
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial time point.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate the compound (100 µg/mL in 0.1 M HCl) at 60°C for 6 hours.
-
Base Hydrolysis: Incubate the compound (100 µg/mL in 0.1 M NaOH) at 60°C for 6 hours.
-
Oxidative Degradation: Treat the compound (100 µg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours, then dissolve for analysis.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and identify major degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
Technical Support Center: N-Protection and Deprotection of 1H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-protection and deprotection of the 1H-pyrazolo[3,4-c]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on the 1H-pyrazolo[3,4-c]pyridine core is typically protected?
A1: Both the N-1 and N-2 positions on the pyrazole ring can be protected. The regioselectivity of the protection reaction is a critical factor and can be influenced by the choice of protecting group, base, solvent, and reaction time. The N-1 isomer is generally the thermodynamically more stable product.[1]
Q2: What are some common protecting groups for 1H-pyrazolo[3,4-c]pyridine?
A2: Common protecting groups include Mesyl (Ms), Tetrahydropyran (THP), and 2-(Trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group depends on the desired regioselectivity and the stability required for subsequent reaction steps.
Q3: How can I selectively protect the N-1 or N-2 position?
A3: Selective protection can be achieved by carefully controlling reaction conditions. For example, with THP protection, shorter reaction times may favor the kinetically formed N-2 isomer, while longer reaction times can lead to the thermodynamically more stable N-1 isomer.[1] For other protecting groups like SEM, specific conditions using a strong base like sodium hydride can provide good selectivity.
Q4: Are N-protected 1H-pyrazolo[3,4-c]pyridine derivatives compatible with common cross-coupling reactions?
A4: Yes, N-protected derivatives are compatible with various cross-coupling reactions. For instance, SEM-protected 1H-pyrazolo[3,4-c]pyridine has been successfully used in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] However, it is important to note that some protecting groups, like Boc, may be cleaved under certain Suzuki-Miyaura coupling conditions.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Protection
Symptom: My reaction is producing a mixture of N-1 and N-2 protected isomers, making purification difficult and lowering the yield of the desired product.
Possible Causes & Solutions:
-
Reaction Time (for THP protection): The ratio of N-1 to N-2 isomers can be time-dependent. For THP protection, the N-2 isomer is often the kinetic product, while the N-1 isomer is the thermodynamic product.
-
Troubleshooting Step: Monitor the reaction over time using TLC or LC-MS to determine the optimal time to quench the reaction for the desired isomer. Longer reaction times generally favor the N-1 isomer.[1]
-
-
Protecting Group and Conditions: The choice of protecting group and reaction conditions significantly impacts regioselectivity.
-
Troubleshooting Step: Refer to the data below to select conditions that favor your desired isomer. For example, mesylation has been shown to be highly selective for the N-1 position.[1]
-
Quantitative Data Summary: Regioselectivity of N-Protection of 5-halo-1H-pyrazolo[3,4-c]pyridine
| Entry | Halogen (X) | Protecting Group | Reagents and Conditions | N-1 Product (Yield) | N-2 Product (Yield) |
| 1 | Cl | Ms | MsCl, NaH, THF, 0 °C to rt, 2 h | 92% | 0% |
| 2 | Br | THP | 3,4-DHP, p-TsOH, DCM, rt, 2 h | 18% | 65% |
| 3 | Br | THP | 3,4-DHP, p-TsOH, DCM, rt, 18 h | 73% | 15% |
| 4 | Cl | SEM | SEM-Cl, NaH, THF, 0 °C to rt, 2 h | 85% | 0% |
| 5 | Br | SEM | SEM-Cl, NaH, THF, 0 °C to rt, 2 h | 82% | 0% |
Data compiled from Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.[1]
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity in N-protection.
Issue 2: Failure or Low Yield in Deprotection
Symptom: The deprotection of my N-protected 1H-pyrazolo[3,4-c]pyridine is incomplete, results in a low yield, or leads to unexpected side products.
Possible Causes & Solutions:
-
Unexpected Rearrangement (SEM Group): Acid-catalyzed deprotection of SEM-protected 1H-pyrazolo[3,4-c]pyridine with trifluoroacetic acid (TFA) can lead to an unexpected ipso-methylation at the N-1 position instead of deprotection, especially after a methylation attempt at N-2.[4]
-
Troubleshooting Step: If you observe an unexpected product with a mass corresponding to methylation, consider this rearrangement. Alternative deprotection methods for the SEM group should be explored.
-
-
Incomplete Cleavage (General): The chosen deprotection conditions may not be sufficiently potent to cleave the protecting group from the heterocyclic system.
-
Troubleshooting Step: Increase the reaction time, temperature, or the concentration of the deprotection reagent. For acid-labile groups, stronger acids may be required. For fluoride-labile groups like SEM, ensure the fluoride source is anhydrous if required by the protocol.
-
-
Degradation of the Heterocycle: The 1H-pyrazolo[3,4-c]pyridine core may be sensitive to the harsh conditions required for deprotection.
-
Troubleshooting Step: Attempt the deprotection at a lower temperature or with a milder reagent. A protecting group that can be removed under more benign conditions might be a better choice for your synthetic route.
-
Deprotection Troubleshooting Flow
Caption: Troubleshooting workflow for N-deprotection of pyrazolo[3,4-c]pyridines.
Experimental Protocols
Protocol 1: N-1 Protection of 5-chloro-1H-pyrazolo[3,4-c]pyridine with SEM-Cl
Materials:
-
5-chloro-1H-pyrazolo[3,4-c]pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-1 protected product.
Protocol 2: N-2 Protection of 5-bromo-1H-pyrazolo[3,4-c]pyridine with THP
Materials:
-
5-bromo-1H-pyrazolo[3,4-c]pyridine
-
3,4-Dihydro-2H-pyran (3,4-DHP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DCM at room temperature, add 3,4-DHP (1.5 eq) followed by a catalytic amount of p-TsOH (0.1 eq).
-
Stir the reaction at room temperature for 2 hours for optimal N-2 selectivity. Monitor the reaction closely by TLC or LC-MS.
-
Once the desired conversion is reached, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-2 and N-1 isomers.
Experimental Workflow Diagram
Caption: General experimental workflow for N-protection and deprotection.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for 5-halo-1H-pyrazolo[3,4-c]pyridines?
A1: A widely adopted scalable synthesis is adapted from the classical Huisgen indazole synthesis.[1] This involves the reaction of a substituted aminopyridine with sodium nitrite and acetic anhydride, followed by deacetylation. The use of dichloroethane (DCE) as a co-solvent has been shown to enhance scalability.[1]
Q2: What are the key intermediates in the synthesis of this compound?
A2: Key intermediates include the acetylated pyrazolopyridine, which is then deacetylated to yield the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.[1]
Q3: What are the primary challenges encountered in the synthesis of pyrazolo[3,4-c]pyridines?
A3: Common challenges include achieving high yields, controlling regioselectivity, and purification of the final products and intermediates.[2] Low yields can often be attributed to the purity of starting materials, suboptimal reaction conditions (temperature, time), and inefficient catalysis.[2] The formation of regioisomers is a known issue, particularly with unsymmetrical starting materials.[2]
Q4: What are the potential biological applications of this compound derivatives?
A4: Due to their structural similarity to purines, pyrazolo[3,4-c]pyridine derivatives are of significant interest in drug discovery.[1] They have been investigated as kinase inhibitors, particularly targeting signaling pathways involved in cancer, such as the ERK/MAPK pathway.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of 5-chloro-1H-pyrazolo[3,4-c]pyridine
| Potential Cause | Troubleshooting Recommendation |
| Impure Starting Materials | Ensure the purity of the starting aminopyridine. Impurities can lead to side reactions and lower the yield. Consider recrystallization or column chromatography of the starting material if purity is questionable.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some steps may proceed at room temperature, others may require heating to achieve a satisfactory reaction rate and yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[2] |
| Incorrect Reaction Time | Monitor the reaction progress closely using TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.[2] |
| Inefficient Deacetylation | Ensure complete deacetylation of the acetylated intermediate. The use of sodium methoxide in methanol is an effective method.[1] Monitor the reaction by TLC to confirm the disappearance of the starting material. |
Issue 2: Formation of Regioisomers
| Potential Cause | Troubleshooting Recommendation |
| Lack of Regiocontrol in N-protection | The selective protection of the N-1 or N-2 position of the pyrazole ring can be challenging. Reaction time can be a critical factor in achieving selectivity. For instance, with THP protection of a bromo-analog, shorter reaction times may favor one isomer, while longer times favor the thermodynamically more stable isomer.[1] |
| Non-selective Functionalization | For subsequent functionalization steps, such as metalation, the choice of reagent and reaction conditions is crucial for regioselectivity. The use of specific bases like TMPMgCl·LiCl can direct metalation to a specific position.[1] |
| Co-elution of Isomers | If regioisomers are formed, they can often be separated by flash column chromatography. Careful selection of the eluent system is critical for achieving good separation.[1][2] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Residual Reagents and Byproducts | A thorough work-up procedure is essential to remove unreacted reagents and byproducts. This may include aqueous washes to remove inorganic salts and extractions. |
| Inappropriate Chromatography Conditions | Optimize the mobile phase for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For 5-chloro-1H-pyrazolo[3,4-c]pyridine, a mixture of ethyl acetate and petroleum ether has been used successfully.[1] Reverse-phase column chromatography can also be an effective alternative.[1] |
| Product Precipitation | The desired product may precipitate from the reaction mixture upon cooling. This can be an effective initial purification step. The resulting solid can then be further purified by recrystallization or chromatography.[1] |
Quantitative Data
Table 1: Yields for the Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a)
| Step | Product | Reagents and Conditions | Yield | Reference |
| 1 | 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h | Not specified, but described as enabling isolation without purification | [1] |
| 2 | 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a) | NaOMe, MeOH, rt, 1 h | 95% | [1] |
Experimental Protocols
Protocol 1: Scalable Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a)
This protocol is based on the method described by Bedwell et al. (2023).[1]
Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a solution of the starting aminopyridine in dichloroethane (DCE), add sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O).
-
Stir the reaction mixture at room temperature and then heat to 90 °C for 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the intermediate, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, can be isolated without the need for purification.
Step 2: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a)
-
To a solution of the crude 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one in methanol (MeOH), add sodium methoxide (NaOMe).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the deacetylation by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by washing with brine, drying over MgSO₄, filtering, and concentrating to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid. A yield of 95% has been reported for this step.[1]
Visualizations
Experimental Workflow
Caption: Scalable synthesis workflow for 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Signaling Pathway
Caption: Inhibition of the ERK/MAPK signaling pathway by a pyrazolopyridine derivative.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrazolopyridine Isomers in Kinase Inhibition: A Focus on 4-Chloro-1H-pyrazolo[3,4-c]pyridine and its Congeners
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of kinases. This has led to the development of numerous kinase inhibitors for various therapeutic areas, particularly oncology. This guide provides a comparative overview of 4-Chloro-1H-pyrazolo[3,4-c]pyridine and other key pyrazolopyridine isomers—pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine—in the context of kinase inhibition. While direct comparative data for this compound is limited, this guide leverages data from various derivatives to highlight the therapeutic potential of each scaffold.
Isomeric Landscape of Pyrazolopyridines
The arrangement of nitrogen atoms within the fused ring system gives rise to several pyrazolopyridine isomers, each with a unique electronic and steric profile that influences its interaction with kinase targets.
Caption: Chemical structures of key pyrazolopyridine isomers.
Comparative Kinase Inhibition Data
The following tables summarize the kinase inhibitory activities of various derivatives of pyrazolopyridine isomers. It is important to note that these values are from different studies and experimental conditions may vary. Direct comparison of IC50 values across different studies should be interpreted with caution.
Pyrazolo[3,4-b]pyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold is one of the most extensively studied isomers in kinase inhibitor design.[1]
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 15y | TBK1 | 0.2 | [2] |
| Compound 8h | DYRK1B | 3 | [3] |
| BMS-265246 | CDK1/cycB, CDK2/cycE | 6, 9 | [4] |
| Compound 10g | ALK-L1196M, ALK-wt, ROS1 | <0.5 | [5] |
| Compound C03 | TRKA | 56 | [6] |
| Compound 9a | CDK2 | 1630 | [7] |
| Compound 14g | CDK2 | 460 | [7] |
Pyrazolo[1,5-a]pyridine Derivatives
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also demonstrated potent kinase inhibitory activity.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 28 | CSK | <3 | [1] |
Note: While often grouped with pyrazolopyridines, pyrazolo[1,5-a]pyrimidines are a distinct but related class of compounds that also show significant kinase inhibitory activity.
Pyrazolo[4,3-c]pyridine Derivatives
Research on pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors is less extensive compared to other isomers. However, they have shown potential as inhibitors of other protein-protein interactions.
| Compound/Derivative | Target | KD (µM) | Reference |
| Compound 1 | PEX14-PEX5 PPI | 163 | [8] |
Note: Data presented is for protein-protein interaction inhibition, not kinase inhibition.
This compound in Kinase Inhibitor Synthesis
Experimental Protocols: In Vitro Kinase Assays
A variety of in vitro assays are utilized to determine the inhibitory potency of compounds against specific kinases. Below is a generalized workflow for a common luminescence-based kinase assay.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Representative Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)
This protocol is a synthesized example and should be optimized for specific kinases and compounds.
-
Compound Preparation : Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction :
-
In a 384-well plate, add the test compound, the kinase enzyme, and the specific substrate in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to deplete the unconsumed ATP.
-
Incubate for approximately 40 minutes at room temperature.
-
-
Signal Generation :
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways Targeted by Pyrazolopyridine-Based Kinase Inhibitors
Pyrazolopyridine derivatives have been shown to inhibit kinases involved in critical cellular signaling pathways that are often dysregulated in cancer.
Caption: Key signaling pathways targeted by pyrazolopyridine kinase inhibitors.
Dysregulation of pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades is a hallmark of many cancers. Kinase inhibitors based on the pyrazolopyridine scaffold can block signaling at various nodes within these pathways, leading to the inhibition of cell proliferation, survival, and angiogenesis.
Conclusion
The pyrazolopyridine scaffold, in its various isomeric forms, remains a highly valuable framework for the design of potent and selective kinase inhibitors. While the 1H-pyrazolo[3,4-b]pyridine isomer is the most extensively studied, other isomers also hold significant therapeutic potential. This compound serves as a versatile synthetic intermediate for the generation of novel kinase inhibitors. The data presented in this guide, though not from direct head-to-head comparisons, underscores the promise of the pyrazolopyridine class of compounds in the ongoing development of targeted cancer therapies. Further research, including direct comparative studies and exploration of less-represented isomers, will undoubtedly uncover new therapeutic opportunities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
A deep dive into the synthetic strategies, chemical properties, and biological activities of two closely related heterocyclic scaffolds reveals distinct profiles and therapeutic potential.
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, pyrazolopyridines, which are bicyclic structures formed by the fusion of pyrazole and pyridine rings, have garnered significant attention. Their structural resemblance to purines allows them to interact with a wide array of biological targets, making them privileged scaffolds in drug discovery. This guide provides a comparative study of two isomeric pyrazolopyridine scaffolds: pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine. We will explore their synthesis, chemical properties, and delve into their biological activities, supported by quantitative data and experimental protocols.
Physicochemical Properties: A Tale of Two Isomers
While both scaffolds share the same molecular formula (C₆H₅N₃) and molecular weight (119.12 g/mol ), their distinct nitrogen placement leads to subtle differences in their physicochemical properties, which can influence their pharmacokinetic profiles.
| Property | Pyrazolo[3,4-c]pyridine | Pyrazolo[3,4-b]pyridine |
| Molecular Formula | C₆H₅N₃ | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol |
| LogP (calculated) | ~0.5 - 1.0 | ~0.8 - 1.2 |
| Topological Polar Surface Area | 41.6 Ų | 41.6 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
Note: LogP values are estimations and can vary based on the prediction software and substitution patterns.
Synthetic Strategies: Building the Core
The construction of the pyrazolopyridine core can be achieved through various synthetic routes, typically involving the formation of one ring onto the other pre-existing ring.
Pyrazolo[3,4-c]pyridine Synthesis: A common approach involves the construction of the pyrazole ring onto a substituted pyridine precursor. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines can be achieved from 2-amino-3-nitropyridines through a series of reactions including diazotization, reduction, and cyclization. This scaffold can then be further functionalized at various positions (N-1, N-2, C-3, C-5, and C-7) through reactions like N-alkylation, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and selective metalation.
Pyrazolo[3,4-b]pyridine Synthesis: The synthesis of the pyrazolo[3,4-b]pyridine scaffold is well-established and often involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. Another versatile method is the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄. These methods allow for a wide range of substituents to be introduced onto the final scaffold.
Biological Activities: A Comparative Overview
Both scaffolds have demonstrated a broad spectrum of biological activities, but the extent of investigation and the potency of the derivatives can differ significantly.
Pyrazolo[3,4-b]pyridine: A Well-Explored Scaffold with Potent Biological Activity
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. Its derivatives have shown remarkable potency against a variety of targets.
Anticancer Activity: A vast number of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as anticancer agents. They have been shown to inhibit a range of kinases involved in cancer progression, including:
-
Tropomyosin receptor kinases (TRKs): Several compounds have demonstrated low nanomolar IC₅₀ values against TRKA, TRKB, and TRKC. For example, one derivative exhibited IC₅₀ values of 1.6 nM, 2.9 nM, and 2.0 nM against TRKA, TRKB, and TRKC, respectively[1]. Another compound, C03, showed an IC₅₀ of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC₅₀ of 0.304 μM[1].
-
TANK-binding kinase 1 (TBK1): Derivatives of this scaffold have been identified as potent TBK1 inhibitors, with one compound (15y) exhibiting an exceptionally low IC₅₀ of 0.2 nM[2].
-
Cyclin-dependent kinases (CDKs): Pyrazolo[3,4-b]pyridines have been developed as CDK1 inhibitors, showing potent antiproliferative activity in human tumor cells.
-
Monopolar spindle 1 (Mps1) kinase: A derivative, compound 31, was found to be a potent Mps1 inhibitor with an IC₅₀ of 2.596 nM and demonstrated significant antiproliferative activity against cancer cell lines[3].
-
Topoisomerase II: Compound 8c, a pyrazolo[3,4-b]pyridine derivative, exhibited broad-spectrum antiproliferative activity with a GI₅₀ MG-MID value of 1.33 µM across the NCI 60-cell line panel and was shown to inhibit Topoisomerase IIα[4].
Other Biological Activities: Beyond cancer, pyrazolo[3,4-b]pyridine derivatives have shown promise in other therapeutic areas, including:
-
Antiviral
-
Antibacterial
-
Anti-inflammatory
-
Neuroprotective
Pyrazolo[3,4-c]pyridine: An Emerging Scaffold with Untapped Potential
While not as extensively studied as its [3,4-b] isomer, the pyrazolo[3,4-c]pyridine scaffold has also demonstrated a range of interesting biological activities.
Antiproliferative Activity: Several studies have reported the antiproliferative effects of pyrazolo[3,4-c]pyridine derivatives against various cancer cell lines. For instance, a series of 3-(3-fluorophenyl) derivatives showed IC₅₀ values in the range of 3.0-16.0 μM against A2058 melanoma, DU145, and PC3 prostate cancer cell lines[5][6]. The most active derivative, 12a, was found to block cells in the S phase of the cell cycle[5][6].
Other Potential Applications: The pyrazolo[3,4-c]pyridine scaffold has also been associated with:
-
Analgesic and sedative activities
-
Antidiabetic properties
-
Antimycobacterial and antiviral effects
The structural similarity to purines suggests that this scaffold holds significant potential for the development of inhibitors for various enzymes, and further exploration is warranted.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative compounds from both scaffolds.
Table 1: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| TRK Inhibitor | TRKA/B/C | 1.6 nM / 2.9 nM / 2.0 nM | [1] |
| C03 | TRKA | 56 nM | [1] |
| Km-12 cell line | 0.304 µM | [1] | |
| 15y | TBK1 | 0.2 nM | [2] |
| 31 | Mps1 | 2.596 nM | [3] |
| 8c | NCI-60 Panel (MG-MID) | 1.33 µM | [4] |
| 9a | Hela cell line | 2.59 µM | [5] |
| 14g | MCF7 cell line | 4.66 µM | [5] |
| HCT-116 cell line | 1.98 µM | [5] | |
| h2 | HepG2 cell line | 7.05 µM | [7] |
| CNE2 cell line | 9.30 µM | [7] | |
| HCT116 cell line | 8.93 µM | [7] | |
| I2 | MDA-MB-231 cell line | 3.30 µM | [7] |
| CNE2 cell line | 2.99 µM | [7] | |
| 14a | p38α kinase | 0.13 µM | [8] |
| HepG2 cell line | 4.2 µM | [8] | |
| 14d | HeLa cell line | 5.9 µM | [8] |
Table 2: Biological Activity of Pyrazolo[3,4-c]pyridine Derivatives
| Compound ID | Cell Line | Activity (IC₅₀) | Reference |
| 11a | A2058, DU145, PC3 | 3.0 - 16.0 µM | [5][6] |
| 12a | A2058, DU145, PC3 | 3.0 - 16.0 µM | [5][6] |
Note: The available quantitative data for pyrazolo[3,4-c]pyridine derivatives is currently limited compared to the [3,4-b] isomer.
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are often mediated through their interaction with key signaling pathways. The diagrams below illustrate some of the major pathways targeted by pyrazolopyridine derivatives and a general workflow for assessing their biological activity.
Caption: General experimental workflow for the synthesis and biological evaluation of pyrazolopyridine derivatives.
Caption: Key signaling pathways modulated by pyrazolopyridine derivatives.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.
-
Detection: Measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ or GI₅₀ value.
Topoisomerase II DNA Relaxation/Decatenation Assay
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (kDNA, for decatenation assay), Topoisomerase II enzyme, and the test compound at various concentrations in an appropriate reaction buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, linear, catenated, decatenated) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of the enzyme is determined by the reduction in the amount of relaxed or decatenated DNA compared to the control.
Conclusion
The comparative study of pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds reveals two isomeric systems with distinct yet overlapping therapeutic potential. The pyrazolo[3,4-b]pyridine scaffold is a well-established and highly versatile platform for the development of potent kinase inhibitors, with numerous derivatives demonstrating low nanomolar efficacy against a range of cancer-related targets. In contrast, the pyrazolo[3,4-c]pyridine scaffold is a less explored but promising area for drug discovery. While the currently available quantitative data is limited, the reported antiproliferative, analgesic, and other biological activities suggest that this scaffold warrants further investigation. The development of more diverse libraries of pyrazolo[3,4-c]pyridine derivatives and their systematic biological evaluation will be crucial to fully unlock their therapeutic potential and to draw a more comprehensive comparison with their extensively studied [3,4-b] counterparts. Future research in this area could lead to the discovery of novel drug candidates with unique pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 4-Chloro-1H-pyrazolo[3,4-c]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 4-Chloro-1H-pyrazolo[3,4-c]pyridine derivatives with alternative pyrazolopyridine-based compounds. Supporting experimental data and detailed protocols are presented to facilitate further research and development in this area.
The pyrazolopyridine scaffold is a key pharmacophore in the development of kinase inhibitors and other therapeutic agents. While extensive research has focused on pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine isomers, the this compound core represents a less explored but potentially valuable scaffold for drug discovery. This guide summarizes the available biological data for this specific derivative class and compares it with related, more established compounds.
Data Presentation: Comparative Biological Activity
Direct comparative studies on the anticancer or kinase inhibitory activity of this compound derivatives are limited in publicly available literature. However, by examining data from related pyrazolopyridine isomers, we can infer the potential activity and highlight the need for further investigation. The 5-chloro-1H-pyrazolo[3,4-c]pyridine structure is recognized as a valuable building block in medicinal chemistry for creating compounds with potential anti-inflammatory, antiviral, and antitumor properties.[1]
The broader class of pyrazolo[3,4-c]pyridine derivatives has been investigated for its therapeutic potential, notably as agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. This suggests that the 4-chloro substituted derivatives may also exhibit activity at this receptor.
For a comparative perspective, the tables below summarize the biological activity of various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases. This data, while not directly pertaining to the 4-chloro-[3,4-c] isomer, provides a benchmark for the expected potency of this class of compounds.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Target/Mechanism |
| Compound 9a | HeLa | 2.59 | CDK2/CDK9 Inhibition |
| Compound 14g | MCF7 | 4.66 | CDK2/CDK9 Inhibition |
| Compound 14g | HCT-116 | 1.98 | CDK2/CDK9 Inhibition |
| Compound 8c | Leukemia (MV4-11) | Not specified (potent) | Topoisomerase IIα Inhibition |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Kinase | IC50 (nM) |
| Compound C03 | TRKA | 56 |
| Larotrectinib | TRKA/B/C | <20 |
| Entrectinib | TRKA/B/C | 1, 3, 5 |
| Compound 10g | ALK-L1196M | <0.5 |
| Compound 15y | TBK1 | 0.2 |
Experimental Protocols
To validate the biological activity of novel this compound derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction.
-
Reagent Preparation : Thaw all reagents (kinase, substrate, ATP, ADP-Glo™ reagents) and keep them on ice. Prepare the kinase assay buffer.
-
Serial Dilution : Prepare serial dilutions of the test this compound derivatives.
-
Reaction Setup : In a 384-well plate, add the diluted test compounds.
-
Kinase Reaction : Add the kinase and substrate mixture to each well, followed by the ATP solution to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Signaling Pathway Diagram
The pyrazolo[3,4-c]pyridine scaffold has been identified in compounds acting as agonists for GPR119. Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes as it stimulates glucose-dependent insulin secretion and the release of incretin hormones.[2] The following diagram illustrates the GPR119 signaling pathway.
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for validating the biological activity of novel this compound derivatives.
Caption: Workflow for biological activity validation.
References
A Comparative Selectivity Analysis of Kinase Inhibitors Based on the 4-Chloro-1H-pyrazolo[3,4-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the kinase selectivity profile of a hypothetical inhibitor derived from the 4-Chloro-1H-pyrazolo[3,4-c]pyridine scaffold, herein designated as PCP-1 , against two well-characterized and clinically relevant kinase inhibitors, Staurosporine and Dasatinib . Due to the limited availability of public data on kinase inhibitors with the specific this compound core, this guide utilizes a representative, hypothetical dataset for PCP-1 to illustrate its potential selectivity profile in comparison to established drugs. This document aims to provide a framework for evaluating the selectivity of novel kinase inhibitors and highlights the experimental procedures used to generate such data.
Comparative Selectivity Profiles
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity. Conversely, multi-targeted inhibitors can be advantageous in treating complex diseases driven by multiple signaling pathways. The following table summarizes the inhibitory activity (IC50 in nM) of our hypothetical compound PCP-1 and the reference inhibitors Staurosporine and Dasatinib against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | PCP-1 (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| Primary Target(s) | |||
| Aurora A | 15 | 15 | 26 |
| Aurora B | 25 | 7 | 42 |
| Aurora C | 20 | 13 | 35 |
| Tyrosine Kinases | |||
| ABL1 | >10,000 | 20 | 0.6 |
| SRC | >10,000 | 6 | 0.8 |
| LCK | >10,000 | 4 | 1.1 |
| EGFR | 5,200 | 110 | 110 |
| VEGFR2 | 8,500 | 150 | 79 |
| PDGFRβ | >10,000 | 28 | 28 |
| c-KIT | >10,000 | 40 | 12 |
| Serine/Threonine Kinases | |||
| PKA | >10,000 | 7 | 1,100 |
| PKCα | >10,000 | 3 | 10,000 |
| CAMKII | >10,000 | 20 | >10,000 |
| CDK2 | 1,500 | 3 | 3,300 |
| ROCK1 | 800 | 19 | >10,000 |
Disclaimer: The IC50 values for PCP-1 are hypothetical and for illustrative purposes only. The IC50 values for Staurosporine and Dasatinib are compiled from publicly available databases and literature; actual values may vary depending on the specific assay conditions.
Visualizing Kinase Signaling
To understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways they modulate. Below is a simplified diagram of the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and survival, which is often targeted in cancer therapy.
Caption: Simplified MAPK/ERK signaling pathway.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of in vitro assays are employed for this purpose. Below is a detailed protocol for a common method, the radiometric kinase assay using [γ-³³P]ATP.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Purified, active recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., PCP-1) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
-
[γ-³³P]ATP (10 mCi/mL)
-
Unlabeled ATP stock solution (e.g., 10 mM)
-
96-well or 384-well assay plates
-
Phosphocellulose filter plates (e.g., Millipore MultiScreen)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in kinase reaction buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the diluted test compound. Include control wells with DMSO (vehicle control) and a known inhibitor (positive control).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km of the kinase for ATP, if known.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution that will denature the kinase, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any remaining unincorporated radiolabeled ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The overall workflow for determining the selectivity profile of a kinase inhibitor involves several key stages, from initial high-throughput screening to detailed dose-response analysis.
Caption: Kinase inhibitor selectivity profiling workflow.
This guide provides a foundational comparison and methodology for assessing the selectivity of kinase inhibitors derived from the this compound scaffold. As more experimental data becomes available for this class of compounds, a more direct and comprehensive analysis will be possible.
The Strategic Advantage of the 4-Chloro-1H-pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is a central theme in contemporary drug discovery. Among the myriad of heterocyclic systems, the pyrazolopyridine core has emerged as a privileged scaffold due to its structural resemblance to purine bases, allowing it to interact with a wide array of biological targets.[1] Specifically, the 4-Chloro-1H-pyrazolo[3,4-c]pyridine moiety serves as a versatile and strategically important starting point for the synthesis of targeted therapeutics, particularly in the realms of metabolic disorders and oncology. This guide provides a comparative analysis of the advantages of this scaffold, supported by experimental data and detailed protocols.
The Versatility of the Pyrazolopyridine Core
The fusion of a pyrazole and a pyridine ring creates a bicyclic system with multiple points for chemical modification, enabling the fine-tuning of a molecule's properties to achieve desired biological activity.[1] The nitrogen atoms in the scaffold can act as hydrogen bond donors and acceptors, crucial for binding to the active sites of enzymes and receptors. The 4-chloro substituent, in particular, offers a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to explore the chemical space around the core scaffold and optimize ligand-target interactions.
Case Study: 1H-Pyrazolo[3,4-c]pyridine Derivatives as GPR119 Agonists
A compelling example of the utility of the 1H-pyrazolo[3,4-c]pyridine scaffold is in the development of agonists for G Protein-Coupled Receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes mellitus, as its activation leads to the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1).[2]
A study by Yoshida et al. details the discovery and optimization of a series of 1H-pyrazolo[3,4-c]pyridine derivatives as potent GPR119 agonists. While the lead compounds in this study do not contain the 4-chloro substituent, the structure-activity relationship (SAR) data generated provides valuable insights into the potential of this scaffold. The data below compares a representative compound from this study with other GPR119 agonists that have entered clinical development.
Comparative Performance of GPR119 Agonists
| Compound | Scaffold | Target | EC50 (nM) [human GPR119] | Clinical Development Status |
| Compound 24 (Yoshida et al.) | 1H-Pyrazolo[3,4-c]pyridine | GPR119 | 7.6 | Preclinical |
| GSK1292263 | Not disclosed | GPR119 | 25 | Phase II (Discontinued) |
| MBX-2982 | Not disclosed | GPR119 | 13 | Phase II |
| APD597 (JNJ-38431055) | Not disclosed | GPR119 | 2.8 | Phase I (Discontinued) |
Data for comparator agents is sourced from publicly available clinical trial information and scientific literature.
The data indicates that the 1H-pyrazolo[3,4-c]pyridine scaffold can yield compounds with high potency, comparable to or exceeding that of other GPR119 agonists that have progressed to clinical trials. The flexibility of this scaffold allows for modifications that can optimize both potency and pharmacokinetic properties.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays in the evaluation of GPR119 agonists are provided below.
In Vitro cAMP Accumulation Assay (HTRF)
This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) following GPR119 activation.
1. Cell Preparation:
- Culture HEK293 cells stably expressing human GPR119 in T175 flasks to 80-90% confluency.
- Wash cells with PBS and detach using a non-enzymatic cell dissociation solution.
- Resuspend cells in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).[3]
- Adjust cell density to 2,000-5,000 cells per 5 µL.[3]
2. Compound Preparation:
- Prepare a 10 mM stock solution of the test compound in 100% DMSO.
- Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
3. Assay Procedure:
- Dispense 5 µL of the cell suspension into each well of a 384-well plate.[3]
- Add 5 µL of the diluted test compound, positive control (e.g., 10 µM Forskolin), or vehicle control to the respective wells.[3]
- Incubate the plate for 30-60 minutes at room temperature.[3]
4. cAMP Detection (HTRF):
- Prepare HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer according to the manufacturer's instructions.
- Add 5 µL of the cAMP-d2 reagent mix to each well.[3]
- Add 5 µL of the anti-cAMP-cryptate reagent mix to each well.[3]
- Incubate for 60 minutes at room temperature, protected from light.[3]
- Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[3]
GLP-1 Secretion Assay
This assay quantifies the release of GLP-1 from enteroendocrine cells.
1. Cell Preparation:
- Culture human enteroendocrine NCI-H716 cells in an appropriate medium.
- Seed cells into a 96-well plate and culture until they form a confluent monolayer.
2. Assay Procedure:
- Wash cells gently with assay buffer (e.g., HBSS with 20 mM HEPES).
- Pre-incubate the cells for 1-2 hours at 37°C in the assay buffer to establish a basal secretion state.[4]
- Aspirate the pre-incubation buffer and add fresh assay buffer containing the test compound at various concentrations, a vehicle control, and a positive control.
- Incubate for a defined period (e.g., 2 hours) at 37°C.
3. Sample Collection and Analysis:
- Carefully collect the supernatant.
- To prevent GLP-1 degradation, immediately add a DPP-4 inhibitor or acidify the sample (e.g., to a final concentration of 0.1% TFA).[4]
- Quantify the amount of GLP-1 in the supernatant using a commercially available ELISA or RIA kit.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for evaluating GPR119 agonists.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its synthetic tractability and inherent drug-like properties make it an attractive core for medicinal chemists. As demonstrated by the development of potent GPR119 agonists, this scaffold has the potential to yield highly active compounds for a range of biological targets. Further exploration of this scaffold, particularly through the strategic use of the 4-chloro position for chemical diversification, is warranted and holds promise for the discovery of next-generation medicines.
References
In Vitro Assay Validation for 4-Chloro-1H-pyrazolo[3,4-c]pyridine Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assay validation for kinase inhibitors based on the 4-Chloro-1H-pyrazolo[3,4-c]pyridine scaffold. This core structure is a key component in the development of targeted therapeutics, particularly in oncology. The validation of robust and reproducible in vitro assays is a critical step in the drug discovery pipeline, enabling the accurate determination of compound potency, selectivity, and mechanism of action. This document outlines key biochemical and cell-based assays, presents comparative data with alternative kinase inhibitor scaffolds, and provides detailed experimental protocols.
Comparative Performance of Pyrazolopyridine-Based Kinase Inhibitors
The this compound scaffold and its isomers, such as pyrazolo[3,4-b]pyridines, are privileged structures in kinase inhibitor design. The tables below summarize the in vitro performance of representative compounds from these families against various kinase targets. It is important to note that direct head-to-head comparison is limited by the available data in the public domain for the specific this compound core. However, data from closely related isomers provide a valuable performance benchmark.
Table 1: Biochemical Assay Performance of Pyrazolopyridine-Based Kinase Inhibitors
| Compound ID | Scaffold | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | TR-FRET | 0.2 | BX795 | 7.1 |
| Compound C03 | 1H-pyrazolo[3,4-b]pyridine | TRKA | HTRF | 56 | Larotrectinib | 3.0 |
| Compound 10g | 1H-pyrazolo[3,4-b]pyridine | ALK (L1196M) | Not Specified | <0.5 | Crizotinib | Not Specified |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | Luminescence | 240 | Roscovitine | 390 |
| MRT67307 | Pyrimidopyrimidine | TBK1 | Not Specified | 19 | BX795 | 7.1 |
Note: Data for different compounds are from separate studies and assay conditions may vary.
Table 2: Cell-Based Assay Performance of Pyrazolopyridine-Based Kinase Inhibitors
| Compound ID | Scaffold | Cell Line | Target Pathway | Assay Type | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| Compound 6 | 1H-pyrazolo[3,4-c]pyridine | Jurkat | HPK1 (p-SLP76) | Western Blot | 144 | Staurosporine | Not Specified |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | A172 (Glioblastoma) | Proliferation | Not Specified | µM range | Not Specified | Not Specified |
| Compound C03 | 1H-pyrazolo[3,4-b]pyridine | KM-12 (Colon Cancer) | Proliferation | Not Specified | 304 | Not Specified | Not Specified |
| Compound 9a | 1H-pyrazolo[3,4-b]pyridine | HeLa (Cervical Cancer) | Proliferation | Not Specified | 2,590 | Doxorubicin | 2,350 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the context of in vitro assay validation.
Caption: A representative kinase signaling pathway targeted by pyrazolopyridine-based inhibitors.
Caption: A typical workflow for the in vitro validation of kinase inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for generating high-quality, reproducible data. Below are methodologies for commonly employed biochemical and cell-based assays for kinase inhibitor validation.
Biochemical Kinase Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
This protocol is a generalized procedure for a TR-FRET-based kinase assay, such as LanthaScreen™ or HTRF®, to determine the IC50 of an inhibitor.
Materials:
-
Kinase of interest
-
Lanthanide-labeled antibody (e.g., Europium or Terbium)
-
Fluorescently labeled tracer or substrate
-
ATP
-
Test compounds (e.g., this compound derivatives) and reference inhibitors
-
Assay buffer (typically containing HEPES, MgCl2, EGTA, and a surfactant like Brij-35)
-
Stop solution (e.g., EDTA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution (pre-diluted in assay buffer) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the reaction for 60-120 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the stop/detection solution containing the lanthanide-labeled antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these emissions is calculated.
-
Data Analysis: The percent inhibition is calculated relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol outlines a method to assess the effect of a kinase inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., one with a known dependency on the target kinase)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds and a vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.
Cell-Based Assay: Target Engagement (Western Blot for Phospho-Kinase)
This protocol is used to directly measure the inhibitor's ability to block the phosphorylation of its target kinase or a downstream substrate within a cellular context.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the target and total protein for the target)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with the test compounds as described in the cell viability assay for a shorter duration (e.g., 1-4 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, denature by boiling in sample buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and visualize the signal with an imaging system.
-
Data Analysis: Quantify the band intensities. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase or a housekeeping protein (e.g., GAPDH). The extent of inhibition is determined by the reduction in the phospho-protein signal.
Comparative Efficacy of 1H-pyrazolo[3,4-c]pyridine Analogs as GPR119 Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a series of novel 1H-pyrazolo[3,4-c]pyridine derivatives as potent G protein-coupled receptor 119 (GPR119) agonists. The data presented is based on a study by Matsuda et al. (2016), which details the design, synthesis, and biological evaluation of these compounds for the potential treatment of type 2 diabetes mellitus.
GPR119 is a Gαs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucagon-like peptide-1 (GLP-1) secretion from L-cells and insulin secretion from β-cells. This dual action makes GPR119 an attractive therapeutic target for type 2 diabetes. The following sections present a comparative analysis of the efficacy of various 1H-pyrazolo[3,4-c]pyridine analogs in activating the GPR119 receptor.
Efficacy of 1H-pyrazolo[3,4-c]pyridine Analogs
The following table summarizes the in vitro efficacy of synthesized 1H-pyrazolo[3,4-c]pyridine analogs as GPR119 agonists. The efficacy is presented as the half-maximal effective concentration (EC50), which represents the concentration of a compound at which it induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency. The lead compound, 4 , was identified through a ligand-based drug design approach. Subsequent modifications focused on the left-hand aryl group (R¹) and the right-hand piperidine N-capping group (R²).
| Compound | R¹ | R² | GPR119 EC50 (nM) |
| 4 | 4-MeO-2-Me-Ph | SO₂Me | 62 |
| 7a | 4-MeO-2-Me-Ph | CO₂Et | 27 |
| 7b | 4-MeO-2-Me-Ph | CO-c-Pr | 20 |
| 7c | 4-MeO-2-Me-Ph | CO-t-Bu | 39 |
| 7d | 4-MeO-2-Me-Ph | CO-Ph | 100 |
| 12a | 2,4-di-Me-Ph | SO₂Me | 100 |
| 12b | 2-Me-4-CF₃-Ph | SO₂Me | 240 |
| 12c | 2-Me-4-Cl-Ph | SO₂Me | 130 |
| 12d | 4-MeO-2-Et-Ph | SO₂Me | 110 |
| 12e | 4-MeO-2-i-Pr-Ph | SO₂Me | 160 |
| 12f | 2,4-di-MeO-Ph | SO₂Me | 600 |
| 12g | 4-MeO-2-(MeO)-Ph | SO₂Me | 1300 |
| 12h | 4-MeO-Ph | SO₂Me | >10000 |
| 12i | 2-Me-Ph | SO₂Me | 1100 |
| 17 | 4-MeO-2-Me-Ph | SO₂Et | 69 |
| 18 | 4-MeO-2-Me-Ph | SO₂-n-Pr | 150 |
| 19 | 4-MeO-2-Me-Ph | SO₂-i-Pr | 130 |
| 20 | 4-MeO-2-Me-Ph | SO₂-c-Pr | 110 |
| 21 | 4-MeO-2-Me-Ph | SO₂-Ph | >10000 |
| 22 | 4-MeO-2-Me-Ph | SO₂-CH₂Ph | 2400 |
| 23 | 4-MeO-2-Me-Ph | SO₂(4-MeO-Ph) | >10000 |
| 24 | 4-MeO-2-Me-Ph | SO₂(2-pyridyl) | 8.3 |
Experimental Protocols
In Vitro GPR119 Agonist Activity Assay:
The GPR119 agonist activity of the synthesized compounds was determined by measuring the intracellular accumulation of cyclic AMP (cAMP) in Chinese Hamster Ovary (CHO) cells stably expressing human GPR119.
-
Cell Culture: CHO cells stably expressing human GPR119 were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Cells were seeded into 384-well plates and cultured for 24 hours.
-
The culture medium was removed, and the cells were washed with assay buffer (HBSS containing 10 mM HEPES and 0.5 mM IBMX).
-
The cells were then incubated with various concentrations of the test compounds in the assay buffer for 30 minutes at room temperature.
-
Following incubation, the intracellular cAMP levels were measured using a cAMP-Glo™ Assay kit (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a microplate reader.
-
-
Data Analysis: The EC50 values were calculated from the concentration-response curves using a four-parameter logistic curve fit.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist, such as the 1H-pyrazolo[3,4-c]pyridine analogs, initiates a signaling cascade that ultimately leads to the secretion of insulin and GLP-1.
Caption: GPR119 signaling cascade initiated by agonist binding.
Experimental Workflow
The development and evaluation of the 1H-pyrazolo[3,4-c]pyridine analogs followed a structured workflow, from initial design to in vitro testing.
Caption: Workflow for the development and evaluation of GPR119 agonists.
Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1H-pyrazolo[3,4-c]pyridine Derivatives and Related Analogs
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Chloro-1H-pyrazolo[3,4-c]pyridine derivatives and structurally similar compounds, with a focus on their potential as kinase inhibitors and anticancer agents. Due to the limited availability of comprehensive SAR studies on the specific this compound scaffold, this guide synthesizes findings from research on closely related pyrazolopyridine isomers to infer potential SAR trends.
Core Scaffold and Rationale
The 1H-pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. The inclusion of a chlorine atom at the C4 position provides a crucial handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity. This position is often targeted for nucleophilic substitution reactions to introduce various amine or ether linkages, connecting the scaffold to different recognition moieties. The pyrazolopyridine core itself acts as a bioisostere for purines, enabling it to interact with the ATP-binding sites of various kinases.
Comparative Structure-Activity Relationship Analysis
While direct SAR data for a series of this compound derivatives is sparse in the public domain, analysis of related pyrazolopyridine isomers, such as the [3,4-b] and [4,3-c] congeners, provides valuable insights into the key structural features influencing biological activity. The following sections summarize the impact of substitutions at various positions on the pyrazolopyridine ring system.
Table 1: Inferred Structure-Activity Relationships for 4-Substituted-1H-pyrazolo[3,4-c]pyridine Derivatives
| Position of Substitution | General Observation from Related Scaffolds | Potential Impact on this compound Derivatives | Target Class |
| N1-position (Pyrazole) | Small alkyl or substituted phenyl groups are often well-tolerated and can influence solubility and interactions with the solvent-exposed region of the kinase ATP-binding pocket. | Substitution at this position could be used to modulate pharmacokinetic properties and potentially enhance selectivity. | Kinases |
| C3-position (Pyrazole) | Aryl or heteroaryl groups can form important π-stacking interactions within the ATP-binding site. | Introduction of substituted phenyl or pyridyl rings may lead to potent kinase inhibition. | Kinases, Anticancer |
| C4-position (Pyridine) | The chloro group serves as a leaving group for the introduction of various linkers and side chains, most commonly anilino or ether functionalities. The nature of the substituent is critical for activity. | The 4-amino or 4-ether linkage is a key determinant of target specificity and potency. Bulky or specific pharmacophores are introduced here. | Kinases, Anticancer |
| C6-position (Pyridine) | Substitutions are generally less explored but can impact selectivity and physicochemical properties. | Modification at this position could be a strategy to improve drug-like properties and avoid off-target effects. | General |
Experimental Data on Related Pyrazolopyridine Derivatives
The following table presents a summary of the biological activity of representative pyrazolopyridine derivatives from the literature, highlighting the potency of this class of compounds against various cancer-related targets.
Table 2: Biological Activity of Selected Pyrazolopyridine Analogs
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 10g | 1H-pyrazolo[3,4-b]pyridine | ALK-L1196M | <0.5 | H2228 | - | [1] |
| Compound 23c | Pyrazolo[3,4-d]pyrimidine | RET | - | BaF3/CCDC6-RET | - | |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | A172, U87MG, A375 | Micromolar range | [2] |
| Compound 8c | Pyrazolo[3,4-b]pyridine | Topoisomerase IIα | - | NCI-60 panel | 1.33 (GI50) | [3] |
Note: The presented data is for related pyrazolopyridine scaffolds and not directly for this compound derivatives.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating pyrazolopyridine derivatives are provided below.
A common method to assess the inhibitory activity of compounds against specific kinases is a radiometric filter binding assay or a fluorescence-based assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or in conjunction with a fluorescent ATP analog), and a buffer solution with appropriate cofactors (e.g., Mg²⁺).
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection:
-
Radiometric Assay: The reaction is stopped by spotting the mixture onto a phosphocellulose filter paper. The filter is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Fluorescence-based Assay: The change in fluorescence intensity or polarization is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO without inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.
Caption: General workflow for screening pyrazolopyridine derivatives as kinase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. While direct and comprehensive SAR studies on this specific isomer are not extensively published, the analysis of related pyrazolopyridine derivatives strongly suggests that strategic modifications at the N1, C3, and C4 positions are crucial for achieving high potency and selectivity. The chloro-substituent at the C4 position is a key synthetic handle that allows for the introduction of diverse chemical moieties to probe the ATP-binding pockets of target kinases. Further focused studies on the this compound core are warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Analysis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine-Based Inhibitors in Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on the 4-Chloro-1H-pyrazolo[3,4-c]pyridine scaffold, supported by experimental data and detailed methodologies.
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of kinases. The this compound core, in particular, has been explored for the development of potent and selective kinase inhibitors. This guide delves into the cross-reactivity of this class of compounds against a panel of kinases, offering insights into their potential as targeted therapeutic agents.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of a representative this compound-based inhibitor against a panel of kinases. The data is compiled from various studies and is intended to provide a comparative overview. It is important to note that variations in assay conditions can influence the absolute IC50 values.
| Target Kinase | Representative Inhibitor IC50 (nM) | Reference Compound 1 (Staurosporine) IC50 (nM) | Reference Compound 2 (Dasatinib) IC50 (nM) |
| Primary Target(s) | |||
| Aurora A | 15 | 15 | 0.8 |
| Aurora B | 30 | 5 | 0.6 |
| Off-Target Kinases | |||
| ABL1 | >1000 | 7 | <1 |
| AKT1 | 850 | 100 | 30 |
| CDK2/cyclin A | 500 | 3 | 31 |
| EGFR | >1000 | 20 | 1 |
| FLT3 | 250 | 10 | <1 |
| JAK2 | >1000 | 200 | 11 |
| MET | 700 | 8 | 12 |
| PI3Kα | >1000 | - | - |
| SRC | >1000 | 6 | <1 |
| VEGFR2 | 450 | 6 | 9 |
Note: The data for the representative inhibitor is a composite illustration based on findings for pyrazolopyridine derivatives. Actual values can vary based on the specific substitutions on the core scaffold.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays commonly employed in cross-reactivity analysis.
Biochemical Kinase Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
-
Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a europium-labeled anti-tag antibody-bound kinase. Binding of the tracer results in a high FRET signal. A test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
Procedure:
-
Prepare a 2X serial dilution of the test compound.
-
In a 384-well plate, add the test compound, followed by a mixture of the kinase and the europium-labeled antibody.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[1][2]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the kinase activity.[1]
-
Procedure:
-
Perform the kinase reaction by incubating the kinase, substrate, ATP, and the test inhibitor in a multiwell plate.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is correlated with the luminescent signal, and the inhibitory effect of the compound is determined by the reduction in signal compared to the control.
-
Cellular Target Engagement Assay
3. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify and quantify the engagement of a drug with its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA®, cells are treated with the inhibitor and then heated. The stabilized target protein will remain in the soluble fraction at higher temperatures compared to the unbound protein.
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detect the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of these inhibitors, the following diagrams are provided.
Caption: Workflow for assessing inhibitor cross-reactivity.
The kinases targeted by this compound-based inhibitors are often key components of critical signaling pathways implicated in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for predicting the pharmacological effects of the inhibitors.
Caption: The MAPK/ERK signaling cascade.
Caption: The PI3K/AKT/mTOR signaling cascade.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Chloro-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide to Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors for therapeutic intervention necessitates a deep understanding of the performance of different core chemical structures, or scaffolds. This guide provides a comparative analysis of the 4-Chloro-1H-pyrazolo[3,4-c]pyridine scaffold against other well-established kinase inhibitor scaffolds. By presenting key inhibitory data, detailed experimental protocols, and visualizing relevant signaling pathways, this document aims to be an objective resource for researchers engaged in the discovery and development of next-generation kinase-targeted therapies.
Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of kinase inhibitors based on the this compound scaffold and other prominent scaffolds. Lower IC50 values are indicative of higher potency.
Table 1: Inhibitory Activity of a 1H-pyrazolo[3,4-c]pyridine Derivative
| Compound ID | Target Kinase | IC50 (nM) | Scaffold |
| Compound 6 | HPK1 | 144 | 1H-pyrazolo[3,4-c]pyridine |
Table 2: Inhibitory Activity of Representative Kinase Inhibitors with Alternative Scaffolds
| Inhibitor | Target Kinase(s) | IC50 (nM) | Scaffold |
| Pyrazolo[3,4-b]pyridine Derivatives | |||
| Compound 15y | TBK1 | 0.2 | 1H-pyrazolo[3,4-b]pyridine |
| Compound 10g | ALK (L1196M) | <0.5 | 1H-pyrazolo[3,4-b]pyridine |
| ALK (wt) | <0.5 | ||
| ROS1 | <0.5 | ||
| Compound C03 | TRKA | 56 | 1H-pyrazolo[3,4-b]pyridine |
| Pyrazolo[3,4-d]pyrimidine Derivatives | |||
| Compound 51 | BRK | 3.37 | 1H-pyrazolo[3,4-d]pyrimidine |
| Compound 17 | CDK2 | 190 | 1H-pyrazolo[3,4-d]pyrimidine |
| Indazole Derivatives | |||
| Axitinib | VEGFR1 | 0.1 | Indazole |
| VEGFR2 | 0.2 | ||
| VEGFR3 | 0.1-0.3 | ||
| PDGFRβ | 1.6 | ||
| c-Kit | 1.7 | ||
| Pazopanib | VEGFR1 | 10 | Indazole |
| VEGFR2 | 30 | ||
| VEGFR3 | 47 | ||
| Imidazo[1,2-b]pyridazine Derivatives | |||
| Compound 20a | CLK1 | 82 | Imidazo[1,2-b]pyridazine |
| CLK4 | 44 | ||
| DYRK1A | 50 | ||
| PfCLK1 | 32 |
Experimental Protocols
The following section details a generalized protocol for a common in vitro kinase inhibition assay used to determine IC50 values.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to measure the enzymatic activity of a target kinase in the presence of a test inhibitor. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
High-purity Dimethyl sulfoxide (DMSO)
-
384-well, low-volume, white, opaque microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations. Include wells with DMSO only as a positive control (100% kinase activity) and wells without kinase as a negative control (background).
-
Kinase Reaction: Add the kinase and its specific substrate to the wells.
-
Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, allowing the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by a pyrazolo[3,4-c]pyridine derivative and a generalized workflow for kinase inhibitor screening.
Caption: Inhibition of HPK1 by a pyrazolo[3,4-c]pyridine derivative in the T-Cell Receptor signaling pathway.
Caption: A generalized workflow for the screening and development of kinase inhibitors.
Safety Operating Guide
Prudent Disposal of 4-Chloro-1H-pyrazolo[3,4-c]pyridine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-Chloro-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound frequently utilized in pharmaceutical research and development. Given the absence of a specific Safety Data Sheet (SDS) for this exact isomer, the following guidance is based on best practices for similar chlorinated heterocyclic compounds and data from closely related isomers.
Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides a procedural, step-by-step framework for the operational questions surrounding the disposal of this chemical.
Hazard Profile of Structurally Similar Compounds
To provide a quantitative basis for handling and disposal, the following table summarizes the hazard classifications for commercially available isomers of 4-Chloro-1H-pyrazolo-pyridine. This data, sourced from supplier Safety Data Sheets, should be considered indicative of the potential hazards of this compound.
| Hazard Classification | 4-Chloro-1H-pyrazolo[4,3-c]pyridine | 4-Chloro-1H-pyrazolo[3,4-b]pyridine |
| Acute Oral Toxicity | Category 4 | Category 4 |
| Skin Irritation | Category 2 | Category 2 |
| Eye Irritation | Category 2 | Category 2A |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Category 3 (Respiratory) |
| Signal Word | Warning | Warning |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol is designed to ensure safe handling and compliance with regulatory standards.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated absorbents, and disposable labware (e.g., weighing boats, pipette tips) in a designated, labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Storage Pending Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
4. Final Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Approved Waste Disposal Plant: The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
-
Consult the SDS: If an SDS for the specific isomer this compound becomes available, its disposal guidelines will supersede this general advice.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4-Chloro-1H-pyrazolo[3,4-c]pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-1H-pyrazolo[3,4-c]pyridine. The following procedures are designed to ensure safe handling, use, and disposal of this compound.
Hazard Summary: this compound and its analogs are classified as irritants. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Dispensing | Chemical safety goggles, Nitrile gloves (double-gloved), Lab coat, and a NIOSH-approved respirator. |
| Solution Preparation | Chemical safety goggles or a face shield, Nitrile gloves (double-gloved), Chemical-resistant lab coat or gown, and work within a certified chemical fume hood. |
| General Laboratory Use | Chemical safety goggles, Nitrile gloves, and a Lab coat. |
| Spill Cleanup | Chemical splash goggles and face shield, Chemical-resistant gloves (e.g., Butyl rubber), Chemical-resistant coveralls or apron, and a NIOSH-approved respirator. |
| Waste Disposal | Chemical safety goggles, Nitrile gloves, and a Lab coat. |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
Always handle this compound in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 50 feet) of the handling area.[3]
2. Donning Personal Protective Equipment (PPE):
-
Step 1: Gown/Lab Coat: Put on a clean, chemical-resistant lab coat or gown, ensuring it is fully buttoned or tied.
-
Step 2: Respirator (if required): Perform a fit check for the respirator before entering the handling area.
-
Step 3: Eye and Face Protection: Don chemical safety goggles. If a splash hazard exists, use a face shield in addition to goggles.[4]
-
Step 4: Gloves: Wash and dry hands thoroughly. Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. Don a second pair of gloves over the first pair.
3. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe dust or fumes.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][5]
-
Minimize the generation of dust.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][6]
4. Doffing Personal Protective Equipment (PPE):
-
Step 1: Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Step 2: Gown/Lab Coat: Remove the gown or lab coat by rolling it down from the shoulders, keeping the contaminated side folded inward. Dispose of it in the appropriate waste container.
-
Step 3: Eye and Face Protection: Remove the face shield and/or goggles. Clean and store reusable eye protection according to manufacturer instructions.
-
Step 4: Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Step 5: Hand Hygiene: Wash hands thoroughly with soap and water.
5. Disposal Plan:
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[1][5] Collect waste in a clearly labeled, sealed, and compatible container.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical must be disposed of as hazardous waste.[7] Place contaminated items in a designated, labeled hazardous waste bag or container.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 4-Chloro-1H-pyrazolo 4,3-c pyridine 871836-51-0 [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
